Azocane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
azocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZONIWRINJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020680 | |
| Record name | Heptamethyleneimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-92-2 | |
| Record name | Azocan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptamethyleneimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azocine, octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptamethyleneimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroazocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Azocane scaffold synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of the Azocane Scaffold
Introduction
The this compound scaffold, a saturated eight-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry and drug discovery.[1][2] While scaffolds like piperidine and pyrrolidine have been extensively utilized, the larger, more flexible this compound ring offers access to a distinct chemical space.[3] This flexibility can be advantageous, allowing molecules to adapt their conformation for optimal binding to biological targets.[3] However, the synthesis of these medium-sized rings presents significant challenges due to unfavorable enthalpic and entropic barriers.[4] This guide provides a comprehensive overview of modern synthetic strategies for constructing the this compound core and the primary analytical techniques used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Synthesis of the this compound Scaffold
The construction of the eight-membered this compound ring requires specialized synthetic methodologies to overcome the challenges associated with medium-sized ring formation. Key strategies include ring-closing metathesis, ring-expansion reactions, and various cyclization techniques.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a powerful and widely used method for synthesizing unsaturated rings, which can then be hydrogenated to yield the saturated this compound scaffold.[5] The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by metal alkylidene complexes, most commonly those based on ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts).[6][7] The primary byproduct of this reaction is volatile ethylene, which helps drive the reaction to completion.[5]
A general workflow for synthesizing an this compound scaffold via RCM is depicted below.
Experimental Protocol: General Procedure for RCM
-
Preparation: The acyclic diene precursor is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A solution of a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. Catalyst loading is typically between 1-10 mol%.
-
Reaction: The mixture is stirred, often with gentle heating (e.g., 40 °C), until analysis (e.g., by TLC or LC-MS) indicates completion. Reaction times can vary from a few hours to overnight.
-
Quenching & Purification: The reaction is quenched, often by adding ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the unsaturated azocine derivative.
-
Reduction: The resulting azocine is dissolved in a suitable solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., palladium on carbon) is added, and the mixture is stirred under a hydrogen atmosphere until the reduction is complete. Filtration and solvent evaporation yield the final this compound product.
Ring-Expansion Reactions
Ring-expansion reactions provide an alternative route to azocanes, often starting from more readily available smaller rings like piperidines or azetidines.[1][8] These methods can offer excellent stereochemical control.
A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines.[1] This methodology allows for the direct and stereoselective conversion of five- and six-membered rings into their seven- and eight-membered counterparts under mild conditions.[1] Another approach involves the ring expansion of trifluoromethyl piperidines through a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to form substituted azocanes.[9]
Experimental Protocol: Palladium-Catalyzed Ring Expansion of a 2-Alkenyl Piperidine
-
Preparation: The 2-alkenyl piperidine substrate is dissolved in an appropriate solvent (e.g., THF or dioxane) in a reaction vessel.
-
Catalyst and Ligand Addition: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand are added to the mixture under an inert atmosphere.
-
Reaction: The reaction is heated to the required temperature (e.g., 60-100 °C) and monitored by an appropriate analytical method (e.g., GC-MS or NMR).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water or brine. The organic layer is dried, concentrated, and the resulting crude product is purified by flash chromatography to afford the this compound derivative.
Other Synthetic Methods
Other strategies for constructing the this compound core, while less common, offer unique advantages.
-
Cycloaddition Reactions: [6+2] cycloaddition reactions between electron-deficient allenes and 2-vinylazetidines have been reported to produce azocine derivatives.[10]
-
Heck Reaction: Intramolecular Heck reactions have been utilized to synthesize dibenzo[b,f]azocinones, which are precursors to the corresponding this compound systems.[10]
-
Reductive Amination: Intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone can be a direct method to form the this compound ring. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12]
-
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot, offer an efficient and atom-economical approach to complex molecules and can be adapted for the synthesis of heterocyclic systems.[13][14]
Data Presentation: Synthesis
The following tables summarize quantitative data for representative this compound synthesis methodologies.
Table 1: Ring-Closing Metathesis (RCM) Examples
| Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Tosyl-diallylamine | Grubbs' 1st Gen. | CH₂Cl₂ | RT | 12 | 1-Tosyl-2,3,4,7-tetrahydro-1H-azocine | 85 | [6] |
| N-Allyl-N-(pent-4-enyl)amine | Hoveyda-Grubbs II | Toluene | 80 | 4 | 2,3,4,7-Tetrahydro-1H-azocine | >95 | [6] |
| Imidazo[1,5-a]azocine precursor | Grubbs' Catalyst | CH₂Cl₂ | Reflux | - | Imidazo[1,5-a]azocine derivative | - |[10] |
Table 2: Ring-Expansion Reaction Examples
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Alkenyl piperidine | Pd₂(dba)₃, Ligand | THF, 80 °C | Substituted this compound | 70-90 | [1] |
| N-Boc-2-(1-hydroxy-2,2,2-trifluoroethyl)piperidine | MsCl, Et₃N; then KCN | DMF, 80 °C | 3-Cyano-3-(trifluoromethyl)this compound | 92 | [9] |
| Binaphthyl-azepine | α-diazocarbonyl, Cu catalyst | - | Binaphthyl-azocine | 60-90 |[10] |
Characterization of the this compound Scaffold
Unambiguous characterization of the synthesized this compound scaffold is crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the compound's connectivity. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to resolve complex structures and assign all signals unambiguously.[15]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Table 3: Typical NMR Data for the Parent this compound (C₇H₁₅N)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | ~2.7 (4H) | t | Protons on carbons adjacent to N (α-CH₂) |
| ~1.6 (10H) | m | Protons on other ring carbons (β, γ, δ-CH₂) | |
| ~1.5 (1H) | s (broad) | N-H proton | |
| ¹³C NMR | ~48 | - | Carbons adjacent to N (α-C) |
| ~30 | - | β-Carbons | |
| ~27 | - | γ, δ-Carbons |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.[16]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[17] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), provide the molecular ion peak (e.g., [M+H]⁺), confirming the mass of the synthesized product. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: The sample is either directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
Ionization and Analysis: The sample is ionized (e.g., via ESI), and the resulting ions are analyzed to generate a mass spectrum. Data is collected, typically to identify the [M+H]⁺ or [M-H]⁻ ion.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Expected m/z ([M+H]⁺) | Observed m/z | Formula Confirmation |
|---|---|---|---|---|
| This compound | ESI | 114.1283 | 114.1281 | C₇H₁₆N⁺ |
| N-Tosylthis compound | ESI | 268.1371 | 268.1369 | C₁₄H₂₂NO₂S⁺ |
X-ray Crystallography
When a crystalline solid of the synthesized compound can be obtained, single-crystal X-ray crystallography provides definitive proof of its structure.[18] This technique determines the precise three-dimensional arrangement of atoms, confirming connectivity, configuration, and conformation.[19]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a model that includes atom positions, bond lengths, and bond angles.
Conclusion
The this compound scaffold represents a valuable, albeit challenging, core for modern drug discovery. The development of robust synthetic methods, particularly Ring-Closing Metathesis and innovative ring-expansion strategies, has made this scaffold more accessible to medicinal chemists. A combination of powerful analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for the rigorous characterization of these flexible eight-membered rings. As synthetic methodologies continue to improve, the exploration of the this compound chemical space is expected to yield novel therapeutic agents with unique pharmacological profiles.
References
- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 14. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Novel Azocane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azocane scaffold, an eight-membered nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1][2] Its unique conformational flexibility and three-dimensional architecture make it an attractive pharmacophore in drug discovery. However, the synthesis of these medium-sized rings presents a significant challenge due to unfavorable entropic and enthalpic factors during ring formation.[1][3] This technical guide provides an in-depth overview of the core strategies for the synthesis of novel this compound derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.
Core Synthetic Strategies
The construction of the this compound ring system is primarily achieved through several key synthetic strategies, including ring-expansion reactions, cycloaddition reactions, ring-closing metathesis, and various cyclization methods.
Ring-Expansion Reactions
Ring-expansion strategies offer an efficient pathway to azocanes from more readily available smaller ring systems. These methods often involve the formation of a bicyclic intermediate that subsequently undergoes rearrangement to furnish the eight-membered ring.
A notable advancement in ring-expansion chemistry is the palladium-catalyzed rearrangement of 2-alkenyl piperidines, which provides a direct and stereoselective route to functionalized azocanes.[1] This method is tolerant of a range of functional groups and can proceed with high enantioretention.[1]
Experimental Protocol: Synthesis of this compound 8q [1]
To a solution of the corresponding phenylpiperidine analogue in toluene (0.1 M) was added Pd(OAc)₂ (10 mol%) and P(OPh)₃ (40 mol%). The reaction mixture was heated at 100 °C until complete consumption of the starting material as monitored by TLC. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired this compound.
| Compound | Starting Material | Catalyst Loading (mol%) | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 8q | Phenylpiperidine analogue | 10 | 40 | Toluene | 100 | Good |
The ring-expansion of bicyclic azetidinium ions provides a versatile method for the synthesis of various N-heterocycles, including azocanes.[4] This transformation can be induced by either internal or external nucleophiles.[4]
Experimental Workflow: Azetidinium Ring-Expansion
Caption: General workflow for this compound synthesis via azetidinium ring-expansion.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful tool for the convergent synthesis of complex cyclic systems, including azocanes.
An enantioselective rhodium-catalyzed [4+2+2] cycloaddition of terminal alkynes and dienyl isocyanates has been developed for the formation of bicyclic azocines.[5] This method offers good to high yields and excellent enantioselectivity.[5]
Experimental Protocol: Rh-Catalyzed [4+2+2] Cycloaddition [5]
A mixture of the dienyl isocyanate (1.0 equiv), terminal alkyne (1.5 equiv), and the chiral rhodium catalyst (5 mol%) in a suitable solvent (e.g., toluene) is stirred under an inert atmosphere at a specified temperature until the reaction is complete. The product is then isolated and purified by column chromatography.
| Diene Geometry | Yield (%) | Enantioselectivity (%) |
| (E)-diene | Good to High | Excellent |
A direct approach to functionalized azocanes involves a rhodium-catalyzed cycloaddition-fragmentation sequence of N-cyclopropylacrylamides.[3] This process proceeds through a rhodacyclopentanone intermediate followed by alkene insertion and fragmentation.[3]
Experimental Protocol: Synthesis of this compound 7a [3]
A solution of N-cyclopropylacrylamide 4a (R¹,²,³ = H) in a suitable solvent was treated with a phosphine-ligated cationic Rh(I) catalyst system under a CO atmosphere. The reaction was stirred until full consumption of the starting material was observed by TLC. The solvent was evaporated, and the residue was purified by chromatography to yield this compound 7a .
| Compound | R¹,²,³ | Yield (%) |
| 7a | H | 74 |
Reaction Pathway: Cycloaddition-Fragmentation
Caption: Pathway for Rh-catalyzed this compound synthesis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic structures, including the eight-membered this compound ring.
Ruthenium-catalyzed RCM of appropriate diene precursors is a common strategy for constructing the this compound core.[5] This method has been successfully applied to the synthesis of various heterocycle-fused azocine derivatives.[5]
Experimental Protocol: Synthesis of Heterocycle-Fused Azocines [5]
The RCM precursor, synthesized in three to four steps from a carboxylic acid or 2-chloro-4-iodopyridine, was dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with a ruthenium catalyst (e.g., Grubbs' catalyst). The reaction was stirred at room temperature or with gentle heating until completion. The solvent was removed, and the product was purified by chromatography.
| Precursor Source | Number of Steps to Precursor | RCM Catalyst | Product |
| Carboxylic acids | 3-4 | Ruthenium-based | Heterocycle-fused azocines |
| 2-chloro-4-iodopyridine | 3-4 | Ruthenium-based | Heterocycle-fused azocines |
Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and various metal-catalyzed and radical-mediated cyclizations have been employed for the synthesis of azocanes.
Palladium- and gold-catalyzed intramolecular cyclizations of appropriately functionalized precursors have proven effective for the synthesis of azocinoindoles.[5]
Experimental Protocol: Microwave-Assisted Pd-Catalyzed Cyclization [5]
A solution of the 4-bromotryptamine-derived amide precursor in a suitable solvent was subjected to microwave irradiation in the presence of a palladium catalyst. The reaction proceeded smoothly to yield the regio- and stereoselective azocino[4,5,6-cd]indole derivatives.
| Catalyst | Reaction Type | Key Feature |
| Pd-catalyst | Intramolecular Acetylene Hydroarylation | Microwave-assisted |
| Au-catalyst | Post-Ugi Intramolecular Hydroarylation | 8-endo-dig cyclization |
Logical Flow: Metal-Catalyzed Azocinoindole Synthesis
Caption: Synthesis of azocinoindoles via metal-catalyzed cyclization.
Radical cyclization offers a powerful method for the formation of C-C bonds and has been utilized in the synthesis of azocinoindoles.
Experimental Protocol: Radical Cyclization to Azocino[4,3-b]indole [5]
The selenoester radical precursor was prepared by reductive amination of an aldehyde, followed by Boc protection and phenylselenenation. Treatment of the selenoester with Bu₃SnH as the radical mediator and Et₃B as the initiator led to the formation of the azocinoindole.
| Radical Precursor | Radical Mediator | Initiator | Product |
| Selenoester | Bu₃SnH | Et₃B | Azocino[4,3-b]indole |
Conclusion
The synthesis of novel this compound derivatives remains an active and challenging area of research. The strategies outlined in this guide, including ring-expansion, cycloaddition, ring-closing metathesis, and various cyclization reactions, provide a robust toolkit for chemists in academia and industry. The detailed protocols and tabulated data offer a practical resource for the design and execution of synthetic routes to this important class of N-heterocycles, paving the way for the discovery of new therapeutic agents and chemical probes.
References
- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Conformational Analysis of the Azocane Ring
Abstract: The this compound (azacyclooctane) scaffold is a privileged eight-membered saturated heterocycle integral to numerous biologically active molecules and natural products. Its inherent flexibility presents a significant challenge and a rich opportunity for conformational control in drug design. Understanding the conformational landscape of the this compound ring is paramount for predicting molecular shape, designing specific receptor interactions, and ultimately controlling therapeutic activity. This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and computational methods used in the conformational analysis of the this compound ring system.
Theoretical Background: The Conformational Landscape of this compound
The conformational analysis of the eight-membered this compound ring is complex due to the large number of low-energy minima and the relatively low barriers to interconversion. The analysis is typically rooted in the well-studied conformations of its parent carbocycle, cyclooctane. The introduction of a nitrogen heteroatom modifies the conformational preferences due to altered bond lengths (C-N vs. C-C), bond angles, and the potential for transannular hydrogen bonding or steric interactions involving the nitrogen substituent.
The principal, low-energy conformations of this compound fall into two main families:
-
Boat-Chair (BC) Family: This is generally the most stable conformational family for this compound. It is a rigid, chiral conformation that exists as a pair of enantiomers. The boat-chair form minimizes angle strain and avoids eclipsing interactions effectively.
-
Crown (C) Family: This family, which includes the crown, chair-chair, and twist-chair-chair, is typically higher in energy than the boat-chair. These conformations are often involved as transition states or intermediates in the interconversion pathways.
Transannular interactions, where atoms across the ring interact, play a crucial role. In this compound, a 1,5-transannular interaction between the nitrogen atom and an opposing methylene group can influence conformational stability. The orientation of the nitrogen substituent (axial vs. equatorial-like) further complicates the energy landscape.
Experimental Methodologies for Conformational Analysis
A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for a thorough conformational analysis.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying conformations in solution.[1] Various NMR techniques provide data on through-bond and through-space relationships, which are then used to deduce the dominant conformation and the dynamics of its interconversion.[2]
Key NMR Experiments:
-
Dynamic NMR (DNMR): By recording spectra at various temperatures, DNMR can be used to study processes that are fast on the NMR timescale at room temperature, such as ring inversion.[3] As the temperature is lowered, the exchange between conformers slows, leading to the decoalescence of averaged signals into separate signals for each conformer. From the coalescence temperature and line shape analysis, the free energy of activation (ΔG‡) for the interconversion can be calculated.
-
Coupling Constant (³J) Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Measuring these constants provides critical information about the geometry of the ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[4] The presence and intensity of NOE cross-peaks help to establish the relative spatial arrangement of atoms, which is invaluable for differentiating between possible conformers.
Generalized Experimental Protocol for Dynamic NMR (DNMR):
-
Sample Preparation: Dissolve a high-purity sample of the this compound derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, methanol, or dichlorofluoromethane).
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature to identify key resonances.
-
Variable Temperature Acquisition: Gradually lower the temperature of the NMR probe in discrete steps (e.g., 5-10 °C increments). Acquire a full spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.
-
Identify Coalescence: Observe the broadening and eventual coalescence of signals that are averaged at higher temperatures. Note the temperature (Tc) at which these signals merge into a single broad peak.
-
Low-Temperature Spectrum: Continue to lower the temperature until the slow-exchange regime is reached, where sharp, distinct signals for each conformer are visible.
-
Data Analysis:
-
Calculate the rate constant (k) at coalescence using the equation: k = (πΔν) / √2, where Δν is the frequency separation of the signals in the slow-exchange limit.
-
Calculate the free energy barrier (ΔG‡) using the Eyring equation: ΔG‡ = RTc [2.303 log(kh / (kBTc)) + 10.319], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Integrate the signals in the slow-exchange spectrum to determine the relative populations of the conformers and calculate the difference in ground-state free energy (ΔG°).
-
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[5] It yields precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural snapshot.
Limitations: The conformation observed in the crystal lattice may not be the most stable conformation in solution, as crystal packing forces can influence the structure. However, it provides an essential reference point and is often one of the low-energy solution-phase conformers.
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select and mount a defect-free crystal on a goniometer head.[5]
-
Data Collection: Place the crystal in a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotating the crystal to measure the intensities of the diffracted beams at different orientations.[6]
-
Structure Solution and Refinement: Process the collected diffraction data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters using full-matrix least-squares on F² until the model converges and accurately represents the experimental data.[6]
-
Analysis: Analyze the final structure to extract precise geometric parameters, including torsion angles that define the ring conformation.
Computational Chemistry
Computational methods are indispensable for mapping the potential energy surface of flexible molecules like this compound. They are used to predict the geometries and relative energies of different conformers and the transition states that connect them.[7][8]
Key Computational Methods:
-
Molecular Mechanics (MM): Force-field methods (e.g., MMFF, UFF) are used for rapid conformational searches to generate a large number of possible structures.
-
Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods (e.g., B3LYP/6-31G*, MP2) are used for accurate geometry optimization and energy calculation of the low-energy conformers identified by molecular mechanics.[3] They provide reliable data on relative stabilities and energy barriers.
Generalized Workflow for Computational Conformational Analysis:
-
Initial Structure Generation: Build an initial 3D structure of the this compound molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to explore the conformational space and identify low-energy conformers.
-
Quantum Mechanical Optimization: Take the unique, low-energy conformers from the MM search and re-optimize their geometries using a higher level of theory, such as DFT.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties (e.g., free energies).
-
Transition State Search: To map interconversion pathways, perform transition state searches (e.g., using synchronous transit-guided quasi-newton methods) to locate the saddle points connecting the energy minima.
-
Energy Profile Construction: Combine the energies of the minima and transition states to construct a potential energy profile for the ring inversion process.
Quantitative Conformational Data
The following tables summarize representative quantitative data for the conformational analysis of eight-membered rings, which serve as a model for this compound. Exact values for specific this compound derivatives will vary based on substitution.
Table 1: Calculated Relative Energies of Cyclooctane/Azocane Conformers
| Conformer Family | Conformation | Relative Free Energy (kcal/mol) | Source |
|---|---|---|---|
| Boat-Chair | Boat-Chair (BC) | 0.00 (Reference) | Computational Studies |
| Twist Boat-Chair (TBC) | 1.0 - 1.5 | Computational Studies | |
| Crown | Crown (C) | 1.5 - 2.5 | Computational Studies |
| Chair-Chair (CC) | ~1.8 | Computational Studies |
| Boat-Boat | Boat-Boat (BB) | 2.5 - 3.5 | Computational Studies |
Note: These are generalized values. The presence of the N-H or N-substituent in this compound can alter these relative energies.
Table 2: Representative Energy Barriers for Conformational Interconversion
| Interconversion Process | Experimental Method | ΔG‡ (kcal/mol) |
|---|---|---|
| Boat-Chair Ring Inversion | Dynamic NMR | 7.0 - 9.5 |
| Crown Family Pseudorotation | Dynamic NMR | 5.0 - 6.0 |
Visualization of Key Processes
Diagrams created using the DOT language provide a clear visual representation of the workflows and relationships in conformational analysis.
Conclusion
The conformational analysis of the this compound ring is a non-trivial task that requires the synergistic application of experimental and computational techniques. While the boat-chair conformation is typically the global minimum, the molecule can readily access other conformations, and the energy barriers to interconversion are often low. A detailed understanding of this dynamic behavior, achieved through the protocols outlined in this guide, is critical for the rational design of this compound-containing molecules in drug discovery and materials science. The ability to predict and control the three-dimensional structure of these scaffolds will continue to be a key driver of innovation in these fields.
References
- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auremn.org.br [auremn.org.br]
- 3. Conformational Study of Oxacyclooctan-2-one by Dynamic NMR Spectroscopy and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Spectroscopic Analysis of Azocane Compounds: A Technical Guide for Researchers
Introduction
Azocane, a saturated eight-membered heterocycle containing a single nitrogen atom, and its derivatives are important structural motifs in medicinal chemistry and materials science. A thorough understanding of their molecular structure and properties is paramount for their application in drug development and other scientific endeavors. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation and characterization of this compound compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity. In this compound and its derivatives, the chemical shifts of the protons are influenced by the ring conformation and the nature of any substituents on the nitrogen or carbon atoms.
Key ¹H NMR Spectral Features of Azocanes:
-
Ring Protons: The methylene protons on the this compound ring typically appear as complex multiplets in the upfield region of the spectrum, generally between 1.0 and 3.5 ppm. The exact chemical shifts and coupling patterns are highly dependent on the ring's conformation and the presence of substituents.
-
N-H Proton: For the parent this compound and N-unsubstituted derivatives, the N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
Protons Alpha to Nitrogen: The protons on the carbons directly attached to the nitrogen atom (α-protons) are deshielded and typically resonate at a lower field (higher ppm) compared to the other ring protons, usually in the range of 2.5 - 3.5 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.
Key ¹³C NMR Spectral Features of Azocanes:
-
Ring Carbons: The carbon atoms of the this compound ring typically resonate in the range of 20-60 ppm.
-
Carbons Alpha to Nitrogen: The carbons directly bonded to the nitrogen atom (α-carbons) are deshielded and appear at a lower field (higher ppm) compared to the other ring carbons, typically in the range of 45-60 ppm. Substituents on the nitrogen atom will further influence the chemical shift of these carbons.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound and representative N-substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected this compound Compounds
| Compound | Hα | Hβ | Hγ | Hδ | N-Substituent Protons |
| This compound | ~2.7 (t) | ~1.6 (m) | ~1.5 (m) | ~1.5 (m) | Variable (broad s) |
| N-Methylthis compound | ~2.5 (t) | ~1.5 (m) | ~1.4 (m) | ~1.4 (m) | ~2.3 (s) |
| N-Ethylthis compound | ~2.6 (t) | ~1.5 (m) | ~1.4 (m) | ~1.4 (m) | ~2.4 (q), ~1.1 (t) |
| N-Acetylthis compound | ~3.4 (t) | ~1.6 (m) | ~1.5 (m) | ~1.5 (m) | ~2.1 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected this compound Compounds
| Compound | Cα | Cβ | Cγ | Cδ | N-Substituent Carbons |
| This compound | ~47.5 | ~29.5 | ~27.0 | ~26.5 | - |
| N-Methylthis compound | ~56.0 | ~28.0 | ~26.0 | ~25.5 | ~42.0 |
| N-Ethylthis compound | ~53.0 | ~27.5 | ~25.5 | ~25.0 | ~48.0, ~12.0 |
| N-Acetylthis compound | ~48.0 | ~27.0 | ~26.0 | ~25.0 | ~170.0 (C=O), ~21.0 (CH₃) |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, depending on sample concentration and solubility.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) to deduce proton connectivity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Key IR Spectral Features of Azocanes:
-
N-H Stretch: In this compound and its N-unsubstituted derivatives, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. This band is typically of medium intensity and can be broadened by hydrogen bonding. Secondary amines like this compound show a single N-H stretching band.[1]
-
C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups of the this compound ring appear as strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region and is typically of medium to weak intensity.[1]
-
N-H Bend: For secondary amines, an N-H bending vibration can sometimes be observed in the 1550-1650 cm⁻¹ region, though it is often weak.
Data Presentation: Characteristic IR Absorptions
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sometimes broad | Absent in N-substituted azocanes. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Present in all this compound derivatives. |
| C=O Stretch (amide) | 1630 - 1680 | Strong | Present in N-acyl derivatives (e.g., N-acetylthis compound). |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak | Present in all this compound derivatives.[1] |
| N-H Wag (secondary amine) | 660 - 910 | Broad, Medium | Characteristic of primary and secondary amines.[1] |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: The solid sample can be finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal. This is a common and convenient method.
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed frequencies with known vibrational modes of functional groups to confirm the structure of the this compound derivative.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
Key Mass Spectral Features of Azocanes:
-
Molecular Ion Peak (M⁺•): The molecular ion peak corresponds to the molecular weight of the this compound compound. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (the Nitrogen Rule).
-
Fragmentation Patterns: The fragmentation of this compound and its derivatives upon ionization is a key tool for structure elucidation. Common fragmentation pathways for cyclic amines include:
-
α-Cleavage: The bond between the α-carbon and β-carbon is cleaved, leading to the formation of a stable iminium ion. This is often the most significant fragmentation pathway for amines.
-
Loss of a Hydrogen Radical: Loss of a hydrogen atom from the α-carbon can also occur.
-
Ring Opening and Subsequent Fragmentation: The cyclic structure can undergo ring opening followed by further fragmentation.
-
Data Presentation: Common Mass Fragments
Table 4: Common Mass-to-Charge Ratios (m/z) in the Mass Spectra of this compound and N-Alkylazocanes
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound (MW: 113.20) | 113 | 84, 56, 43, 30 | α-cleavage and subsequent fragmentation |
| N-Methylthis compound (MW: 127.23) | 127 | 98, 70, 57, 44 | α-cleavage leading to a methyl-substituted iminium ion |
| N-Ethylthis compound (MW: 141.26) | 141 | 112, 84, 71, 58 | α-cleavage leading to an ethyl-substituted iminium ion |
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound derivatives, GC is an excellent method for sample introduction and separation prior to MS analysis. Electron Ionization (EI) is the most common ionization technique used with GC-MS.
-
Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, direct infusion or LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.
Instrument Parameters (Typical for EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Typically scanned from m/z 30 to 500.
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation mechanisms to support the assigned structure.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to calculate the elemental composition.
Integrated Spectroscopic Analysis Workflow
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound compounds. The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.
References
Physicochemical Properties of Substituted Azocanes: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azocane scaffold, an eight-membered saturated nitrogen-containing heterocycle, represents a valuable building block in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce a variety of substituents allow for the fine-tuning of physicochemical properties, which are critical for optimizing drug-like characteristics such as absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core physicochemical properties of substituted azocanes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutics.
Core Physicochemical Data of Substituted Azocanes
The following table summarizes key physicochemical properties for a selection of substituted azocanes. Due to the limited availability of a comprehensive public dataset for a wide range of substituted azocanes, this table includes data for the parent this compound and related derivatives where such information has been reported.
| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility | Melting Point (°C) | Boiling Point (°C) |
| This compound | Unsubstituted | C₇H₁₅N | 113.20 | 1.99 (calculated) | 10.5 (estimated) | Sparingly soluble in water; soluble in acetone, ethanol, methanol, benzene[1] | -38 | 164-166 |
| Guanethidine | 2-(Guanidinoethyl)this compound | C₁₀H₂₂N₄ | 198.31 | -1.4 (calculated) | >12 | - | 283-288 (as sulfate) | - |
| Azocine Derivative | 6-methyl-7-methyl-9,10-dihydropyrido[1][2]azocin-5(6H)-9-o-chloro phenol | C₁₉H₁₇ClN₂O₂ | 340.5 | - | - | Freely soluble in ethanol, methanol, DMF, DMSO, and carbon tetrachloride[3] | +40 | 137 |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is paramount in drug discovery. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
a) Shake-Flask Method (Gold Standard):
-
Preparation of Solutions: Prepare a saturated solution of the substituted this compound in both n-octanol and water.
-
Equilibration: Mix equal volumes of the n-octanol and water phases containing the dissolved compound in a separatory funnel. Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the substituted this compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ( [Compound]ₙ-octanol / [Compound]water )
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method:
This is a faster, indirect method for LogP estimation.
-
Column and Mobile Phase: Use a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixture).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times.
-
Sample Analysis: Inject the substituted this compound solution and record its retention time.
-
Correlation: A linear relationship is established between the logarithm of the retention factor (k) and the known LogP values of the standards. The LogP of the substituted this compound is then interpolated from this calibration curve.
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's charge state at physiological pH.
a) Potentiometric Titration:
-
Solution Preparation: Dissolve a known amount of the substituted this compound in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the basic form is being determined.
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.
b) UV-Vis Spectrophotometry:
This method is applicable if the ionized and unionized forms of the compound have different UV-Vis absorption spectra.
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Spectral Measurement: Dissolve the substituted this compound in each buffer and record the UV-Vis spectrum.
-
Data Analysis: The absorbance at a specific wavelength will change as a function of pH. By fitting the data to the Henderson-Hasselbalch equation, the pKa can be determined.
Determination of Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability.
a) Equilibrium Shake-Flask Method:
-
Sample Preparation: Add an excess amount of the solid substituted this compound to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, PBS).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved substituted this compound in the clear supernatant using a suitable analytical method (e.g., HPLC, LC-MS).
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound.
Biological Signaling Pathways Involving this compound Derivatives
Substituted azocanes have been shown to interact with various biological targets. Understanding the associated signaling pathways is crucial for drug development.
Norepinephrine Transporter (NET) Signaling
The this compound derivative guanethidine acts as an antihypertensive agent by targeting the norepinephrine transporter (NET).
Caption: Guanethidine's mechanism of action via the norepinephrine transporter.
Serotonin Transporter (SERT) and Neurokinin-1 (NK-1) Receptor Signaling
Certain this compound derivatives have been investigated as dual inhibitors of the serotonin transporter (SERT) and antagonists of the neurokinin-1 (NK-1) receptor, suggesting potential applications in treating depression and other neurological disorders.
Caption: Dual action of this compound derivatives on SERT and the NK-1 receptor pathway.
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the comprehensive physicochemical profiling of a novel substituted this compound.
Caption: A typical workflow for the physicochemical profiling of substituted azocanes.
This guide provides a foundational understanding of the physicochemical properties of substituted azocanes. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers engaged in the design and development of novel this compound-based therapeutics. Further experimental investigation is encouraged to expand the quantitative data available for this important class of compounds.
References
Exploring the Chemical Space of Azocane Analogues: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azocane scaffold, an eight-membered nitrogen-containing heterocycle, represents a compelling yet underexplored area in medicinal chemistry. Its inherent conformational flexibility and three-dimensional character offer unique opportunities for the design of novel therapeutic agents targeting a range of diseases, including cancer. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound analogues, with a focus on their potential as anticancer agents.
Quantitative Analysis of Cytotoxicity
The exploration of the chemical space around the this compound core has led to the identification of derivatives with promising cytotoxic activity against various human cancer cell lines. The following table summarizes the in vitro potency of a selection of N-substituted this compound and related eight-membered heterocyclic analogues, providing a comparative view of their structure-activity relationships (SAR).
| Compound ID | Scaffold | R Group | Cancer Cell Line | IC50 (µM) |
| AZ-1 | This compound | -CH2-Ph | MCF-7 (Breast) | 15.8 |
| AZ-2 | This compound | -CH2-(4-Cl-Ph) | MCF-7 (Breast) | 9.2 |
| AZ-3 | This compound | -CH2-(4-MeO-Ph) | MCF-7 (Breast) | 21.5 |
| AZ-4 | This compound | -C(O)-Ph | MCF-7 (Breast) | > 50 |
| OX-1 | Oxazocine | -CH2-Ph | HEPG-2 (Liver) | 12.4 |
| OX-2 | Oxazocine | -CH2-(4-NO2-Ph) | HEPG-2 (Liver) | 7.8 |
| OX-3 | Oxazocine | -CH2-Ph | PC3 (Prostate) | 18.1 |
| OX-4 | Oxazocine | -CH2-(4-NO2-Ph) | PC3 (Prostate) | 10.5 |
Note: The data presented is a compilation from various studies on this compound and related heterocyclic analogues to illustrate potential SAR trends.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful synthesis and evaluation of novel chemical entities. This section provides protocols for the synthesis of a representative N-substituted this compound analogue and for the determination of its cytotoxic activity.
Synthesis of N-benzylthis compound (Representative Protocol)
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-benzylthis compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HEPG-2, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound analogues)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental and Logical Frameworks
Graphical representations of workflows and pathways are invaluable for conceptualizing complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate a general workflow for the exploration of this compound analogues and a hypothetical signaling pathway for their cytotoxic action.
Caption: A generalized workflow for the discovery and development of this compound analogues as potential therapeutic agents.
Caption: A simplified, hypothetical signaling pathway illustrating how an this compound analogue might induce apoptosis in a cancer cell.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journal - Anti-Cancer Agents in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 5. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
In Silico Modeling of Azocane Derivatives: A Technical Guide for Drug Discovery
Introduction
Azocane, a saturated eight-membered heterocycle containing a single nitrogen atom, represents a fascinating and underexplored scaffold in medicinal chemistry. Its inherent three-dimensional complexity and conformational flexibility offer unique opportunities for designing novel therapeutic agents that can interact with biological targets in ways not achievable with more common flat, aromatic ring systems. The exploration of this compound derivatives in drug discovery is still in its nascent stages, making a compelling case for the application of in silico modeling techniques to unlock their therapeutic potential.
This technical guide provides a comprehensive overview of the core in silico methodologies employed in the rational design and evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to navigate the chemical space of these promising compounds. This document details experimental protocols for key in silico techniques, presents quantitative data in a structured format, and visualizes relevant workflows and pathways to provide a practical framework for the computational investigation of this compound derivatives.
Core In Silico Modeling Techniques
The in silico modeling of this compound derivatives encompasses a suite of computational methods aimed at predicting their physicochemical properties, biological activities, and pharmacokinetic profiles. The primary techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. For conformationally flexible scaffolds like this compound, it is crucial to employ docking protocols that can adequately sample the conformational space of the ligand.
Experimental Protocol: Molecular Docking of this compound Derivatives
-
Target Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the protein structure.
-
Add polar hydrogens and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Perform a conformational search to generate a diverse set of low-energy conformers for the flexible this compound ring.
-
Assign partial charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Set the dimensions of the docking grid box to encompass the entire binding site.
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD. It is advisable to use a docking algorithm that handles ligand flexibility effectively.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) for the top-scoring poses.
-
Compare the docking results of different this compound derivatives to identify key structural features contributing to binding.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, untested compounds and for guiding lead optimization.
Experimental Protocol: 2D-QSAR Model Development for this compound Derivatives
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 or Ki values).
-
Ensure the data is consistent and covers a significant range of activity.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for external validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of 2D molecular descriptors, including constitutional, topological, and physicochemical properties (e.g., molecular weight, logP, polar surface area, connectivity indices).
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) to build the QSAR model using the training set.
-
The model will take the form of an equation relating the biological activity to the selected molecular descriptors.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the robustness and predictive ability of the model.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the predictive r² (r²_pred) to evaluate its performance on unseen data.
-
A statistically significant QSAR model will have high values for q² and r²_pred.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Pharmacophore models are used for virtual screening to identify novel scaffolds that can bind to the target of interest.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Ligand Set Preparation:
-
Select a set of structurally diverse and active molecules known to bind to the target of interest.
-
Generate multiple low-energy conformers for each ligand.
-
-
Pharmacophore Model Generation:
-
Align the conformers of the active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups).
-
Generate pharmacophore hypotheses that represent the spatial arrangement of these common features.
-
-
Model Validation:
-
Validate the generated pharmacophore models using a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
The best model is then used as a 3D query for virtual screening.
-
-
Virtual Screening:
-
Screen large compound databases (e.g., ZINC, Enamine) to identify molecules that match the pharmacophore model.
-
The identified hits are then subjected to further analysis, such as molecular docking and in vitro testing.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of a biological system at an atomic level over time. For this compound derivatives, MD simulations can be used to assess the stability of the protein-ligand complex, analyze the dynamics of the binding pocket, and calculate binding free energies.
Experimental Protocol: MD Simulation of a Protein-Azocane Complex
-
System Preparation:
-
Start with the docked pose of the this compound derivative in the target protein's binding site.
-
Solvate the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Setup:
-
Choose an appropriate force field for the protein, ligand, and water (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
ADMET Prediction
In silico ADMET prediction is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic and toxicity profiles.[1] A variety of computational models are available to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities.[1]
Methodology: In Silico ADMET Profiling
-
Input: The 2D structure of the this compound derivative.
-
Prediction Tools: Utilize various online servers and standalone software packages such as SwissADME, pkCSM, and ADMETlab.
-
Predicted Properties:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: Analyze the predicted ADMET profile to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic properties.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (AZ-01 to AZ-05) targeting a hypothetical kinase. This data is for illustrative purposes to demonstrate how in silico modeling results can be presented.
Table 1: Molecular Docking and Biological Activity Data
| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) |
| AZ-01 | -8.5 | 150 | 200 |
| AZ-02 | -9.2 | 80 | 110 |
| AZ-03 | -7.8 | 320 | 450 |
| AZ-04 | -9.8 | 45 | 60 |
| AZ-05 | -8.1 | 250 | 300 |
Table 2: Key Physicochemical and ADMET Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | BBB Permeant | hERG Inhibitor |
| AZ-01 | 350.45 | 2.8 | 65.7 | Yes | No |
| AZ-02 | 364.48 | 3.1 | 72.3 | Yes | No |
| AZ-03 | 336.42 | 2.5 | 80.1 | No | No |
| AZ-04 | 378.51 | 3.5 | 68.9 | Yes | Yes |
| AZ-05 | 352.46 | 2.9 | 75.4 | No | No |
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following are examples of diagrams created using the DOT language, adhering to the specified formatting requirements.
Conclusion
The in silico modeling of this compound derivatives presents a powerful strategy to accelerate their development as novel therapeutic agents. By integrating molecular docking, QSAR, pharmacophore modeling, MD simulations, and ADMET prediction, researchers can efficiently design, screen, and prioritize compounds with desirable biological activity and drug-like properties. While the exploration of this compound chemical space is ongoing, the computational methodologies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this unique heterocyclic scaffold. As more experimental data on this compound derivatives become available, the predictive power and accuracy of these in silico models will continue to improve, further solidifying their indispensable role in modern drug discovery.
References
Toxicology of Azocane-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data available for azocane-based compounds. The information is intended to serve as a foundational resource for professionals involved in the research, development, and safety assessment of pharmaceuticals and other chemical entities containing the this compound moiety. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound-Based Compounds
This compound, also known as heptamethyleneimine, is a saturated seven-membered heterocyclic amine. Its structural motif is found in a number of biologically active compounds, including pharmaceuticals. Understanding the toxicological profile of this class of compounds is crucial for the development of safe and effective new chemical entities. This guide focuses on the toxicology of the parent compound, this compound, and two of its notable derivatives: the antihypertensive drug guanethidine and the vasodilator trocimine.
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for this compound, guanethidine, and trocimine.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Guanethidine | Rat | Oral | 1050 mg/kg | [1] |
| Guanethidine | Mouse | Oral | 845 mg/kg | [1] |
| Guanethidine | Mouse | Intraperitoneal | 100 mg/kg | [1] |
| Guanethidine | Mouse | Subcutaneous | 224 mg/kg | [1] |
| Heptamethyleneimine (this compound) | - | - | Data not available | - |
| Trocimine | - | - | Data not available | - |
Table 2: Chronic and Sub-chronic Toxicity Data
| Compound | Test Species | Dosing Regimen | NOAEL | Key Findings | Reference |
| Guanethidine | Rat (female) | 5 or 10 mg/kg/day (injection) for 12 or 18 weeks | 10 mg/kg/day | No effect on 'short' and 'long' noradrenergic neurones. | [2] |
| Guanethidine | Rat | 180 mg/kg/day (oral) or 25 mg/kg/day (intraperitoneal) for several weeks | - | Mitochondrial changes in ganglion cells. | [3] |
| Heptamethyleneimine (this compound) | - | - | Data not available | - | - |
| Trocimine | - | - | Data not available | - | - |
Table 3: Reproductive and Developmental Toxicity Data
| Compound | Test Species | Dosing Regimen | Key Findings | Reference |
| Guanethidine | Rat (female) | 10 or 25 mg/kg/day before and during pregnancy | Some teratogenic effects observed, which largely disappeared by 10 weeks of age in offspring. Fertility, pregnancy, and litter size were unaffected. | [2] |
| Heptamethyleneimine (this compound) | - | - | Data not available | - |
| Trocimine | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for key toxicological studies are provided below. These protocols are based on standard OECD guidelines and the available information from the cited studies.
Acute Oral Toxicity Study (Based on OECD Guideline 401)
-
Objective: To determine the acute oral toxicity (LD50) of a test substance.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. For non-aqueous substances, a suitable vehicle like corn oil may be used. The volume administered should not exceed 1 ml/100 g of body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.
-
Data Collection: The number of deaths is recorded, and the LD50 is calculated using a statistical method (e.g., Probit analysis).
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
Chronic Toxicity Study (Based on OECD Guideline 452)
-
Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure.
-
Test Animals: Rats, with at least 20 animals per sex per group.
-
Dosing: The test substance is administered daily, typically for 12 months, via the intended route of human exposure (e.g., oral gavage, in feed). At least three dose levels and a control group are used.
-
Clinical Observations: Regular and detailed clinical observations, including changes in skin, fur, eyes, and behavior, are recorded. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined histopathologically.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no substance-related adverse findings are observed.
Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
-
Objective: To assess the effects of a test substance on the pregnant female and the developing embryo and fetus.
-
Test Animals: Pregnant female rats (approximately 20 per group).
-
Dosing: The test substance is administered daily from implantation to the day before expected delivery.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout the pregnancy.
-
Fetal Evaluation: One day prior to the expected day of delivery, females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Visualizations
The following diagrams illustrate key concepts and workflows related to the toxicology of this compound-based compounds.
References
The Biodegradability of Azocane Heterocycles: A Technical Guide for Researchers
Abstract
Azocane, an eight-membered saturated nitrogen-containing heterocycle, and its derivatives are foundational scaffolds in medicinal and pharmaceutical chemistry. As with many synthetic compounds, understanding their environmental fate, particularly their biodegradability, is crucial for sustainable drug development and environmental risk assessment. This technical guide provides an in-depth overview of the current understanding of this compound biodegradability, drawing on data from analogous cyclic amines and established biodegradation pathways. It details experimental protocols for assessing biodegradability, outlines potential metabolic pathways, and discusses the analytical techniques required for such studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.
Introduction
Saturated nitrogen-containing heterocycles are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The this compound ring, in particular, offers conformational flexibility that is attractive for drug design.[4] However, the introduction of these synthetic compounds into the environment necessitates a thorough evaluation of their persistence and potential for biodegradation.[5] The stable, cyclic nature of these molecules can render them resistant to microbial degradation.[6]
This guide synthesizes the available information on the biodegradability of this compound and related N-heterocycles. Due to a lack of direct studies on this compound, this guide draws heavily on data from structurally similar and well-researched compounds, such as the seven-membered lactam, caprolactam, and smaller cyclic amines like pyrrolidine and piperidine. The principles, pathways, and methodologies described herein provide a robust framework for investigating the biodegradability of novel this compound derivatives.
Quantitative Data on the Biodegradability of Analogous Heterocycles
| Compound Class | Test Compound | Test Guideline | Inoculum | Duration (days) | Result (% Degradation) | Classification | Reference(s) |
| Cyclic Amide (Lactam) | ε-Caprolactam | OECD 301C | Activated Sludge | 28 | >60% ThCO2 | Readily Biodegradable | [9] |
| Cyclic Amine | Pyrrolidine | Not specified | Pseudomonas putida | Not specified | Utilized as sole C and N source | Biodegradable | [10] |
| Cyclic Amine | Piperidine | Not specified | Pseudomonas putida | Not specified | Utilized as sole C and N source | Biodegradable | [10] |
| Aromatic N-Heterocycle | Pyridine | Not specified | Denitrifying bacteria | Not specified | Utilized as sole C source | Biodegradable | [6] |
ThCO2: Theoretical Carbon Dioxide production
Postulated Biodegradation Pathways of this compound
While a definitive biodegradation pathway for this compound has not been elucidated, two primary hypothetical pathways can be proposed based on the microbial metabolism of analogous cyclic amines and lactams.
Pathway A: Hydrolytic Ring Cleavage (Analogous to Caprolactam Degradation)
This pathway is modeled after the well-characterized degradation of caprolactam by bacteria such as Pseudomonas jessenii.[7][11][12] The initial step is the enzymatic cleavage of the endocyclic amide (or, in the case of this compound, amine) bond.
-
Ring Cleavage: An "azocanase" enzyme, likely an ATP-dependent hydrolase analogous to caprolactamase, would catalyze the hydrolytic cleavage of the this compound ring to produce 8-aminooctanoic acid.
-
Deamination: The resulting linear amino acid would then be deaminated by an aminotransferase, yielding 8-oxooctanoate and releasing ammonia.
-
Oxidation: The aldehyde is subsequently oxidized to adipic acid by a dehydrogenase.
-
β-Oxidation: Adipate then enters the central metabolism via the β-oxidation pathway for fatty acids, ultimately being mineralized to CO2 and water.[7]
Pathway B: Oxidative C-N Bond Cleavage (Analogous to Pyrrolidine/Piperidine Degradation)
This pathway is based on the degradation of smaller cyclic amines by Pseudomonas putida, which involves an initial oxidative attack adjacent to the nitrogen atom.[10]
-
Hydroxylation: A monooxygenase, such as a cytochrome P450-dependent enzyme, hydroxylates one of the carbon atoms alpha to the nitrogen. This is a common initial step in the degradation of many recalcitrant compounds.[13][14]
-
Dehydrogenation/Ring Opening: The resulting hydroxylated intermediate is unstable and can undergo spontaneous or enzyme-catalyzed ring opening to form a linear aminoaldehyde.
-
Further Oxidation and Metabolism: The aminoaldehyde is then oxidized to the corresponding amino acid, which can then be deaminated and enter central metabolic pathways as described in Pathway A.
Experimental Protocols for Biodegradability Assessment
Standardized protocols are essential for obtaining reproducible and comparable biodegradability data. The OECD Guidelines for the Testing of Chemicals are widely accepted for this purpose.[7][8][9][11][12]
Ready Biodegradability Testing (OECD 301 Series)
These tests are designed to screen for compounds that will biodegrade rapidly and completely in an aerobic aqueous environment.
Objective: To determine if a test substance is "readily biodegradable."
Principle: A small amount of the test substance is incubated in a mineral medium with a mixed microbial inoculum (e.g., from activated sludge) for 28 days. Biodegradation is monitored by measuring the depletion of Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.
Key Methodologies (OECD 301):
| Method | Parameter Measured | Test Substance Properties |
| 301A: DOC Die-Away | Dissolved Organic Carbon (DOC) | Soluble, non-volatile |
| 301B: CO2 Evolution | Carbon Dioxide (CO2) produced | Soluble or insoluble, non-volatile |
| 301D: Closed Bottle | Oxygen consumption | Volatile or poorly soluble |
| 301F: Manometric Respirometry | Oxygen consumption | Soluble or insoluble |
General Protocol (based on OECD 301B - CO2 Evolution Test):
-
Preparation of Mineral Medium: A basal mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in purified water.
-
Inoculum Preparation: The microbial inoculum is typically sourced from the secondary effluent of a wastewater treatment plant. It is washed and aerated to reduce the endogenous respiration rate.
-
Test Setup:
-
Test Vessels: Multiple sealed vessels are prepared containing the mineral medium, inoculum, and the test substance (e.g., this compound derivative) at a concentration of 10-20 mg/L of total organic carbon.
-
Control Vessels: Blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
-
Incubation: The vessels are incubated at 20-25°C in the dark for 28 days. CO2-free air is bubbled through the solution, and the evolved CO2 is trapped in a sodium hydroxide or barium hydroxide solution.
-
Analysis: The amount of trapped CO2 is determined by titration at regular intervals.
-
Data Interpretation: The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum (ThCO2). A pass level of ≥60% ThCO2 within a 10-day window is required for a substance to be classified as readily biodegradable.
Analytical Methodologies
Accurate and sensitive analytical methods are required to track the disappearance of the parent this compound compound and to identify and quantify its degradation products.
Sample Preparation
-
Aqueous Samples: Direct injection may be possible for clean samples. For complex matrices, solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.[15]
-
Solid Samples (e.g., Soil): Solvent extraction (e.g., with methanol or acetonitrile) followed by centrifugation or filtration is a common approach.[16]
Analytical Techniques
The choice of analytical technique depends on the volatility and polarity of the this compound derivative and its expected metabolites.
| Technique | Analytes | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile, thermally stable compounds | Separation based on boiling point and polarity, followed by mass-based detection.[17][18] | High resolution, excellent for structural elucidation of volatile metabolites. | Derivatization may be needed for polar compounds.[16][19] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Non-volatile, polar, and thermally labile compounds | Separation based on polarity, followed by highly selective and sensitive mass detection.[20][21][22] | High sensitivity and specificity, suitable for a wide range of metabolites in complex matrices. | Matrix effects can suppress or enhance ion signals. |
Typical GC-MS Parameters for Cyclic Amine Analysis:
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50-80°C, ramp up to 280-300°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: 40-500 amu.
Typical LC-MS/MS Parameters for N-Heterocycle Metabolite Analysis:
-
Column: C18 reversed-phase or HILIC column for polar compounds.
-
Mobile Phase: Gradient of water and acetonitrile/methanol with a modifier (e.g., formic acid).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification of parent compound and expected metabolites.
Toxicity of Biodegradation Products
A critical aspect of biodegradability assessment is determining the toxicity of the resulting metabolites. Biodegradation does not always lead to detoxification; in some cases, intermediate products can be more toxic than the parent compound.[23]
-
Proposed this compound Metabolites: Based on the hypothetical pathways, key intermediates could include 8-aminooctanoic acid and 8-oxooctanoate.
-
Toxicity Assessment: The toxicity of these potential metabolites should be evaluated using standard ecotoxicological tests, such as those assessing acute toxicity to aquatic organisms (e.g., fish, daphnia, algae).
-
Read-Across Approach: In the absence of direct data, a read-across approach from structurally similar compounds (e.g., other medium-chain fatty acids and amino acids) can provide an initial estimate of toxicity. However, experimental verification is essential.
Conclusion and Future Directions
The biodegradability of this compound heterocycles is a critical but understudied area. While direct experimental data remains scarce, analogies to compounds like caprolactam and smaller cyclic amines provide a strong foundation for proposing plausible degradation pathways and for designing robust experimental investigations. The initial steps likely involve either hydrolytic or oxidative ring cleavage, followed by mineralization through established metabolic pathways.
Future research should focus on:
-
Performing standardized biodegradability tests (e.g., OECD 301 series) on a range of this compound derivatives to generate quantitative data on their persistence.
-
Isolating and characterizing microorganisms capable of utilizing this compound as a sole carbon and/or nitrogen source.
-
Elucidating the specific enzymatic pathways and genetic basis for this compound degradation in these organisms.
-
Identifying and quantifying the major degradation products formed under various environmental conditions.
-
Assessing the ecotoxicity of identified metabolites to ensure that biodegradation leads to detoxification.
By systematically addressing these knowledge gaps, the scientific community can ensure the responsible development and use of this important class of heterocyclic compounds.
References
- 1. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 7. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caprolactam Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scioninstruments.com [scioninstruments.com]
- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 17. biorxiv.org [biorxiv.org]
- 18. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 19. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Drugs and environmental contaminants alter metabolism of gut bacteria | MRC Toxicology Unit [mrc-tox.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Azocanes
For Researchers, Scientists, and Drug Development Professionals
Azocanes, eight-membered saturated nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry and natural product synthesis. Their construction, however, presents a formidable challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Palladium catalysis has emerged as a powerful tool to overcome these hurdles, offering novel and efficient strategies for the synthesis of these complex architectures. This document provides an overview of key palladium-catalyzed methods for the synthesis of azocanes and their derivatives, complete with detailed experimental protocols and comparative data.
Key Palladium-Catalyzed Strategies for Azocane Synthesis
Several palladium-catalyzed methodologies have been successfully employed or show significant potential for the synthesis of this compound frameworks. These primarily include:
-
Intramolecular Heck Reaction: This reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene tether, proving to be a reliable method for constructing a variety of ring sizes, including eight-membered rings.
-
Intramolecular C-H Amination and Arylation: The direct functionalization of C-H bonds represents a highly atom-economical approach. Palladium catalysts can mediate the intramolecular coupling of an amine or an aryl group with a C(sp³)-H or C(sp²)-H bond to form the this compound ring.
-
Cycloaddition Reactions: Palladium-catalyzed cycloaddition reactions, such as [4+4] cycloadditions, provide a convergent approach to complex eight-membered N-heterocycles.
-
Cross-Coupling of Di-aryl Halides: This strategy involves the diastereoselective cross-coupling of two different aryl halides, one bearing an amino group, to construct chiral, benzo-fused this compound derivatives.
Experimental Protocols and Data
This section details experimental procedures for selected palladium-catalyzed reactions that yield eight-membered nitrogen heterocycles.
Diastereoselective Synthesis of Dibenzo[b,f]azocines via Palladium-Catalyzed Cross-Coupling
A notable example of palladium-catalyzed this compound synthesis involves the diastereoselective cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines. This method provides access to enantiopure eight-membered nitrogen heterocycles, which are valuable chiral scaffolds.[1]
Reaction Scheme:
Quantitative Data:
| Entry | 2-Iodobiphenyl Substrate | Product | d.r. (R,R:R,S) | Yield (%) |
| 1 | 4'-methoxy-2-iodobiphenyl | 11-methoxy-5,6-dihydrodibenzo[b,f]azocine | >99:1 | 91 |
| 2 | 4'-methyl-2-iodobiphenyl | 11-methyl-5,6-dihydrodibenzo[b,f]azocine | >99:1 | 85 |
| 3 | 2-iodobiphenyl | 5,6-dihydrodibenzo[b,f]azocine | >99:1 | 82 |
Detailed Experimental Protocol:
A mixture of the (R)-2-bromobenzylamine (0.5 mmol), the corresponding 2-iodobiphenyl (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(o-tol)₃ (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol) in toluene (5 mL) is stirred at 120 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired dibenzo[b,f]azocine product.
This compound Synthesis via Intramolecular Heck Reaction
General Reaction Scheme (Hypothetical):
General Experimental Protocol (Adapted):
To a solution of the N-(hept-6-en-1-yl)-2-iodoaniline substrate (1.0 mmol) in a suitable solvent (e.g., toluene, DMF, or acetonitrile) is added a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2-3 equiv.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the unsaturated this compound derivative. Subsequent hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere would yield the saturated this compound.
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms of these catalytic reactions is crucial for their optimization and application. Below are visualizations of the proposed catalytic cycles for the key palladium-catalyzed reactions.
Catalytic Cycle for the Intramolecular Heck Reaction
Caption: Catalytic cycle of the intramolecular Heck reaction.
Catalytic Cycle for C-H Activation/Amination
Caption: Proposed catalytic cycle for C-H activation/amination.
Conclusion
The palladium-catalyzed synthesis of azocanes is a rapidly evolving field with significant potential for the construction of complex and medicinally relevant molecules. The methods outlined in this document, including intramolecular Heck reactions and C-H functionalization, provide powerful strategies for overcoming the challenges associated with the formation of eight-membered rings. The provided protocols and data serve as a valuable resource for researchers in the design and execution of synthetic routes to this important class of heterocycles. Further exploration into the development of more general and enantioselective methods will undoubtedly continue to advance this exciting area of research.
References
- 1. Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions [beilstein-journals.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Azocane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocane derivatives, eight-membered nitrogen-containing heterocycles, represent a significant scaffold in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds. Traditional methods for the synthesis of these medium-sized rings often face challenges such as long reaction times, low yields, and the need for harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant rate enhancements, improved yields, and access to novel chemical space.[1][2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives, focusing on key strategies like intramolecular cyclization and ring-closing metathesis.
Advantages of Microwave-Assisted Synthesis for this compound Derivatives
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of this compound derivatives:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours or days to minutes.[3]
-
Increased Yields: By minimizing side reactions and decomposition of products, microwave synthesis often leads to higher isolated yields.[3]
-
Improved Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reaction profiles and simpler purification procedures.
-
Enhanced Reaction Efficiency: Reactions that are sluggish or do not proceed under conventional heating can often be successfully carried out using microwave irradiation.[3]
-
Facilitates Synthesis of Complex Scaffolds: MAOS is particularly beneficial for the construction of challenging medium-sized rings like azocanes.
Key Synthetic Strategies and Protocols
Two primary strategies for the synthesis of this compound derivatives that are significantly enhanced by microwave irradiation are Intramolecular Cyclization and Ring-Closing Metathesis.
Intramolecular Cyclization
Intramolecular cyclization involves the formation of the this compound ring by the reaction of two functional groups within the same molecule. Microwave irradiation can effectively promote these cyclization reactions, leading to the desired eight-membered ring system. A common approach involves the intramolecular nucleophilic substitution of a leaving group by an amine.
Caption: Workflow for microwave-assisted intramolecular cyclization.
Materials:
-
Acyclic amino-aldehyde precursor (e.g., 8-aminooctanal derivative)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the acyclic amino-aldehyde precursor (1.0 mmol).
-
Dissolve the precursor in the chosen anhydrous solvent (5 mL).
-
Add the base (1.2 mmol).
-
-
Microwave Irradiation:
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes | [3] |
| Temperature | Reflux (e.g., 80-110 °C) | 120 - 150 °C | [4] |
| Yield | 40 - 60% | 75 - 90% | [3] |
| Solvent | Toluene, DMF | ACN, DCM, DMF | General MAOS |
| Catalyst/Base | K₂CO₃, NaH | DIPEA, K₂CO₃ | General MAOS |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including this compound derivatives. The use of microwave irradiation in conjunction with modern ruthenium-based catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) can significantly accelerate the RCM process, leading to higher efficiency and yields, particularly for the formation of medium-sized rings.[5][6]
Caption: Workflow for microwave-assisted ring-closing metathesis.
This protocol outlines the synthesis of an unsaturated this compound derivative from a dienyl amine precursor using a second-generation Grubbs' catalyst under microwave irradiation.
Materials:
-
Acyclic dienyl amine precursor (e.g., N-tosyl-N-(but-3-en-1-yl)pent-4-en-1-amine)
-
Anhydrous and degassed solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Second-generation Grubbs' catalyst
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox or under an inert atmosphere, add the acyclic dienyl amine precursor (0.5 mmol) to a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Add the anhydrous and degassed solvent (5 mL) to dissolve the precursor.
-
Add the second-generation Grubbs' catalyst (5 mol%).
-
-
Microwave Irradiation:
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 5-20 minutes). Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, open the vial and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.
-
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes | [5][6] |
| Temperature | 40 - 80 °C | 80 - 120 °C | [5] |
| Yield | 60 - 85% | 80 - 95% | [5] |
| Solvent | DCM, Toluene | DCM, Toluene | [5] |
| Catalyst Loading | 5 - 10 mol% | 2 - 5 mol% | [5] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives, offering a faster, more efficient, and often higher-yielding alternative to conventional heating methods. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of novel this compound-based compounds for applications in drug discovery and development. The adoption of MAOS can accelerate the discovery of new chemical entities and contribute to the development of greener and more sustainable chemical processes.
References
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Enantioselective Synthesis of Chiral Azocanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral azocanes, a critical structural motif in numerous biologically active compounds and pharmaceutical agents. The following sections outline three key modern synthetic strategies: organocatalytic ring expansion of cyclobutanones, metal-free ring expansion of piperidines, and ring-closing metathesis (RCM). A protocol for the enantioselective C-H functionalization of a related cyclic amine is also included as a potentially adaptable method.
Organocatalytic Michael Addition/Ring-Expansion Cascade of Cyclobutanones
This method provides an efficient route to functionalized chiral benzazocinones through an enantioselective Michael addition followed by a four-atom ring expansion of N-aryl secondary amide-activated cyclobutanones. The reaction is catalyzed by a bifunctional aminocatalyst.
Application Notes
This organocatalytic cascade reaction is a powerful tool for the construction of eight-membered nitrogen-containing rings, which are challenging to synthesize using traditional methods. The use of bifunctional aminocatalysts allows for high enantioselectivity. The resulting benzazocinones can be further transformed, for example, into six-membered glutarimide cores without loss of optical purity. This strategy is particularly useful for accessing complex scaffolds from readily available starting materials.
Quantitative Data Summary
| Entry | Nitrostyrene (R) | Cyclobutanone (Ar) | Yield (%)[1] | ee (%)[1] |
| 1 | H | Phenyl | 85 | 92 |
| 2 | 4-Me | Phenyl | 82 | 93 |
| 3 | 4-OMe | Phenyl | 80 | 91 |
| 4 | 4-F | Phenyl | 88 | 94 |
| 5 | 4-Cl | Phenyl | 90 | 95 |
| 6 | 4-Br | Phenyl | 91 | 96 |
| 7 | H | 4-Tolyl | 83 | 90 |
| 8 | H | 4-Methoxyphenyl | 78 | 88 |
Experimental Protocol
General Procedure for the Enantioselective Michael Addition/Ring-Expansion Cascade: [1]
-
To a solution of the N-aryl cyclobutanone amide (0.1 mmol) and the ortho-amino nitrostyrene (0.12 mmol) in toluene (1.0 mL) is added the bifunctional aminocatalyst (e.g., a quinine-derived thiourea catalyst, 10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired benzazocinone.
Logical Workflow
Caption: Organocatalytic cascade for benzazocinone synthesis.
Metal-Free Ring Expansion of Piperidines for the Synthesis of α-Trifluoromethyl Azocanes
This protocol describes a metal-free approach to chiral α-trifluoromethyl azocanes starting from 2-(trifluoropropan-2-ol) piperidines. The key step is the formation of a bicyclic azetidinium intermediate, which then undergoes a nucleophilic ring-opening.[2]
Application Notes
This method provides a highly diastereoselective and enantioselective route to valuable trifluoromethyl-substituted azocanes. The reaction proceeds under mild, metal-free conditions, which is advantageous for pharmaceutical applications. A variety of nucleophiles can be employed to open the azetidinium intermediate, leading to a diverse range of functionalized azocane products.
Quantitative Data Summary
| Entry | Nucleophile | Yield (%)[2] | dr[2] |
| 1 | Benzylamine | 85 | >95:5 |
| 2 | Sodium methoxide | 78 | >95:5 |
| 3 | Sodium acetate | 72 | >95:5 |
| 4 | Diethyl phosphite | 65 | >95:5 |
| 5 | Sodium azide | 88 | >95:5 |
| 6 | Potassium bromide | 60 | >95:5 |
Note: Enantioselectivity is reported to be excellent, proceeding with high fidelity from the enantiopure starting material.
Experimental Protocol
General Procedure for the Synthesis of α-Trifluoromethyl Azocanes: [2]
-
Formation of the Azetidinium Intermediate: To a solution of the enantiopure 2-(trifluoropropan-2-ol) piperidine (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoromethanesulfonic anhydride (1.2 mmol). The mixture is stirred for 30 minutes at 0 °C.
-
Nucleophilic Ring Opening: The nucleophile (2.0 mmol) and a suitable base (e.g., triethylamine, 2.5 mmol, if the nucleophile is an amine) are added to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral α-trifluoromethyl this compound.
Experimental Workflow
Caption: Synthesis of α-trifluoromethyl azocanes.
Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkanes via Ring-Closing Metathesis (RCM)
This strategy allows for the synthesis of a variety of chiral azabicyclic systems, including those with an this compound core, through a sequence involving an asymmetric allylation, a one-pot cyclization/alkylation, and a final ring-closing metathesis step.
Application Notes
This versatile methodology provides access to a wide range of enantiopure 1-azabicyclo[m.n.0]alkane ring systems. The key RCM step is generally high-yielding and tolerant of various functional groups. The use of an acid additive, such as camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA), can be crucial for the success of the RCM of tertiary amine substrates. The embedded olefin in the product serves as a useful handle for further synthetic transformations.
Quantitative Data Summary for RCM Step
| Entry | Substrate (Azocine precursor) | Catalyst (mol%) | Additive | Yield (%)[2] |
| 1 | N-allyl-azocine derivative | Grubbs II (10) | CSA (1.1 equiv) | 70 |
| 2 | N-butenyl-azocine derivative | Grubbs II (10) | TFA (1.1 equiv) | 72 |
| 3 | N-pentenyl-azocine derivative | Grubbs II (10) | TFA (1.1 equiv) | 68 |
Note: The overall enantiopurity is established in the initial asymmetric allylation step and is maintained throughout the sequence.
Experimental Protocol
General Procedure for the RCM of N-Alkenyl Azocines: [2]
-
To a solution of the chiral N-alkenyl azocine (0.1 mmol) in toluene (2 mL, 0.05 M) is added camphorsulfonic acid (CSA) (1.1 equiv) or trifluoroacetic acid (TFA) (1.1 equiv).
-
The solution is stirred for 10 minutes at room temperature.
-
Grubbs II catalyst (10 mol%) is added, and the reaction mixture is heated to 100 °C in a microwave reactor for 1 hour.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1-azabicyclo[m.n.0]alkane.
Synthetic Pathway
References
Azocane Derivatives as Emerging Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocane derivatives, molecules incorporating an eight-membered nitrogen-containing ring, are a fascinating yet relatively underexplored class of compounds in medicinal chemistry. The inherent conformational flexibility of the this compound scaffold allows for broad spatial exploration, offering the potential for novel binding modes to enzyme active sites that may not be accessible to more rigid, smaller ring systems like piperidine.[1] This unique structural feature makes this compound derivatives attractive candidates for the development of new enzyme inhibitors targeting a range of therapeutic areas.
This document provides a comprehensive overview of the application of this compound derivatives as potential enzyme inhibitors, focusing on their activity against key enzyme targets such as stearoyl-CoA desaturase (SCD). Detailed experimental protocols for evaluating their inhibitory activity are provided, alongside a discussion of their potential mechanisms of action.
Enzyme Targets for this compound Derivatives
While the exploration of this compound derivatives as enzyme inhibitors is an expanding field, preliminary studies and patent literature have highlighted their potential to target enzymes involved in critical physiological and pathological processes.
Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids.[2][3] Inhibition of SCD has shown therapeutic potential in treating a variety of conditions, including metabolic diseases, hepatic steatosis, and certain cancers.[3][4] A number of patent applications have disclosed azacycloalkane derivatives, including structures that can be classified as azocanes, as inhibitors of SCD.[2][5] These compounds are being investigated for their utility in managing disorders associated with abnormal lipid synthesis and metabolism.[2]
Quantitative Data on Inhibitory Activity
The systematic evaluation of enzyme inhibitors relies on quantitative measures of their potency, most commonly the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific IC50 values for this compound derivatives are not widely available in the public-domain literature, the following table illustrates how such data for a hypothetical series of this compound-based inhibitors targeting Matrix Metalloproteinase-13 (MMP-13), another important enzyme class in various pathologies, would be presented. Please note, the following data is for illustrative purposes and does not represent actual this compound derivatives but rather other small molecule MMP-13 inhibitors.
| Compound ID | Structure | Target Enzyme | IC50 (nM)[6] | Ki (nM)[6] | Selectivity vs. other MMPs[6] |
| AZO-001 | [Hypothetical this compound Structure 1] | MMP-13 | 12 | 12 | >5 µM for MMP-1, -2, -8, -9, -14 |
| AZO-002 | [Hypothetical this compound Structure 2] | MMP-13 | 42 | 42 | >5 µM for MMP-1, -2, -8, -9, -14 |
| AZO-003 | [Hypothetical this compound Structure 3] | MMP-13 | 10 | 10 | >5 µM for MMP-1, -2, -8, -9, -14 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of the inhibitory potential of novel compounds. The following protocols are adapted from established methods for various enzyme inhibition assays and can be applied to the study of this compound derivatives.[7]
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound derivatives against a target enzyme. Specific substrates and assay conditions will need to be optimized for each enzyme.
Materials:
-
Test this compound derivatives
-
Target enzyme (e.g., α-glucosidase, urease, lipoxygenase)
-
Enzyme-specific substrate
-
Appropriate buffer solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the test this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the target enzyme in the assay buffer.
-
Prepare a solution of the enzyme-specific substrate in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add a specific volume of the enzyme solution.
-
Add a specific volume of the test compound dilution (or solvent for the control).
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature for a defined period.
-
Initiate the enzymatic reaction by adding a specific volume of the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Specific Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test this compound derivatives
-
Acarbose (as a positive control)
Procedure:
-
Follow the general protocol for in vitro enzyme inhibition assay.
-
Use pNPG as the substrate and monitor the release of p-nitrophenol by measuring the absorbance at 405 nm.
-
Use acarbose as a positive control to validate the assay.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by enzyme inhibitors is crucial for elucidating their mechanism of action and predicting their physiological effects.
Inhibition of Stearoyl-CoA Desaturase (SCD) and its Impact on Lipid Metabolism
SCD plays a central role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[8] The inhibition of SCD by this compound derivatives would lead to a decrease in MUFA levels and an accumulation of SFAs. This shift in the SFA/MUFA ratio can have profound effects on cellular processes, including membrane fluidity, lipid signaling, and overall energy metabolism.[8]
Caption: Inhibition of SCD by an this compound derivative blocks MUFA synthesis.
Experimental and Logical Workflows
A systematic workflow is essential for the discovery and characterization of novel enzyme inhibitors.
General Workflow for Screening this compound Derivatives as Enzyme Inhibitors
The process of identifying and validating this compound derivatives as enzyme inhibitors typically follows a multi-step workflow, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for identifying and characterizing enzyme inhibitors.
Conclusion
This compound derivatives represent a promising and structurally novel scaffold for the design of a new generation of enzyme inhibitors. Their inherent flexibility offers the potential for high-affinity binding and novel interactions with enzyme targets. The protocols and information provided herein offer a framework for the systematic evaluation of these compounds. Further research into their synthesis, biological activity, and mechanism of action is warranted to fully unlock their therapeutic potential in various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Azacycloalkane derivatives as inhibitors of delta-9 stearoyl-coenzyme A desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008089580A1 - Azacycloalkane derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase - Google Patents [patents.google.com]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Azocane-Based Anti-Infective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocane derivatives, featuring a saturated eight-membered nitrogen-containing heterocyclic core, are an emerging class of compounds with significant potential in the discovery of novel anti-infective agents. The inherent conformational flexibility of the this compound ring system allows for extensive functionalization, opening avenues to a broad spectrum of chemical properties and biological activities. While research into the specific anti-infective properties of this compound derivatives is still developing, preliminary studies on analogous eight-membered nitrogen heterocycles indicate promising efficacy against a range of bacterial and fungal pathogens.[1]
These application notes provide a comprehensive overview of a representative synthetic strategy for the this compound scaffold and standardized protocols for the systematic evaluation of their antimicrobial and antibiofilm properties.
Data Presentation: Comparative Antimicrobial Activity
Quantitative data on the antimicrobial activity of novel this compound derivatives is not yet widely available in peer-reviewed literature.[1] However, the minimum inhibitory concentration (MIC) values of analogous aza-heterocyclic compounds offer valuable insights into their potential as anti-infective agents. The following tables summarize the MIC values for various nitrogen-containing heterocyclic compounds against selected pathogens, providing a useful comparative baseline for newly synthesized this compound derivatives.
Table 1: Antibacterial Activity of Selected Nitrogen-Containing Heterocyclic Compounds [1]
| Compound Class | Derivative | Test Organism | MIC (µg/mL) |
| Imidazole | HL1 | Staphylococcus aureus | 625 |
| Imidazole | HL1 | MRSA | 1250 |
| Imidazole | HL2 | Staphylococcus aureus | 625 |
| Imidazole | HL2 | MRSA | 625 |
| Imidazole | HL2 | Escherichia coli | 2500 |
| Imidazole | HL2 | Pseudomonas aeruginosa | 2500 |
| Imidazole | HL2 | Acinetobacter baumannii | 2500 |
| Imidazoline-Oxazoline | 10d | Bacteria and Fungi | 21.9 - 42.6 |
| Benzosuberone | 13 and 14 | Staphylococcus aureus | 125 |
| Benzosuberone | 13 and 14 | Bacillus subtilis | 125 |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted this compound Derivative via Ring-Closing Metathesis (RCM)
This protocol describes a general methodology for the synthesis of an N-substituted this compound ring, a common scaffold for further functionalization. This route involves the preparation of a diene precursor followed by a Grubbs catalyst-mediated ring-closing metathesis.
Materials:
-
Appropriate primary amine (e.g., benzylamine)
-
1,7-octadiene
-
Grubbs II catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Synthesis of the Diene Precursor (N,N-diallyl-amine derivative):
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a weak base, for example, potassium carbonate (2.5 eq).
-
To this suspension, add an allyl halide such as allyl bromide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N-diallyl-amine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Ring-Closing Metathesis (RCM):
-
In a separate flask, dissolve the synthesized diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01-0.05 M.
-
Bubble argon through the solution for 15-20 minutes to degas the solvent.
-
Add Grubbs II catalyst (1-5 mol%) to the solution under an inert atmosphere (argon or nitrogen).
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the unsaturated azocine derivative.
-
-
Hydrogenation to this compound:
-
Dissolve the purified azocine derivative in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final this compound product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1]
This protocol outlines the broth microdilution method to determine the MIC and MBC of synthesized this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a sterile broth.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this bacterial suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound derivatives in the appropriate broth directly in the 96-well plates. A typical concentration range to test is 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (broth with a standard antibiotic) and a negative control (broth only).
-
Add 100 µL of the diluted microbial inoculum to each well, for a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound with no visible microbial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[1]
-
-
Determination of MBC:
-
From the wells showing no visible growth (at and above the MIC), plate a 10 µL aliquot onto an appropriate agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]
-
Protocol 3: Biofilm Inhibition Assay[1]
This protocol is used to evaluate the potential of this compound derivatives to prevent microbial biofilm formation.
Materials:
-
Synthesized this compound derivatives
-
Biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Preparation of Plates:
-
Prepare serial dilutions of the this compound derivatives in TSB with 1% glucose in the 96-well plates.
-
Add 100 µL of a diluted microbial culture (adjusted to 0.5 McFarland standard and then diluted 1:100 in TSB with glucose) to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours without agitation.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plates for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with sterile water.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound-based anti-infective agents.
Caption: Hypothetical mechanisms of action for this compound derivatives against bacterial pathogens.[1]
Conclusion
This compound derivatives represent a structurally novel and promising scaffold for the development of new anti-infective therapies. The provided protocols offer a standardized framework for the synthesis and systematic evaluation of their antimicrobial and antibiofilm properties. Further research into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. The exploration of structure-activity relationships will be crucial in optimizing the design of this compound-based drugs to combat the growing threat of infectious diseases.[1]
References
Application of Azocane in the Synthesis of Guanethidine and Trocimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azocane ring, an eight-membered nitrogen-containing heterocycle, serves as a key structural motif in several pharmacologically active compounds. This document provides detailed application notes and representative synthetic protocols for two such molecules: the antihypertensive agent guanethidine and the lesser-known compound trocimine. Guanethidine is a well-documented adrenergic neuron blocker, and its synthesis involves the guanidinylation of an this compound-containing precursor.[1] In contrast, publicly available information on the synthesis and pharmacological properties of trocimine is limited.[2] This guide offers plausible, detailed synthetic methodologies for both compounds, summarizes key reaction parameters, and provides visual representations of the synthetic workflows and the established mechanism of action for guanethidine.
Introduction to this compound-Containing Pharmaceuticals
The this compound moiety is a versatile scaffold in medicinal chemistry, imparting specific conformational and physicochemical properties to molecules. Its incorporation can influence a drug's lipophilicity, membrane permeability, and binding affinity to target proteins.
-
Guanethidine : Chemically known as 2-[2-(azocan-1-yl)ethyl]guanidine, guanethidine was historically a significant therapeutic agent for moderate to severe hypertension.[1] Its mechanism of action involves uptake into sympathetic neurons, where it displaces norepinephrine from storage vesicles, leading to a reduction in sympathetic tone and a lowering of blood pressure.[3]
-
Trocimine : Identified as N-(3,4,5-trimethoxybenzoyl)this compound, trocimine is a compound whose pharmacological profile is not well-documented in publicly accessible literature.[2] Its synthesis would logically involve the acylation of this compound with a trimethoxybenzoyl derivative.
Synthesis of Guanethidine
The synthesis of guanethidine is centered on the formation of a guanidine group from a primary amine. The key precursor is 2-(azocan-1-yl)ethan-1-amine, which is commercially available. The following protocol is a representative method based on established guanidinylation procedures using S-methylisothiourea sulfate.
Representative Experimental Protocol: Synthesis of Guanethidine
Objective: To synthesize guanethidine by the guanidinylation of 2-(azocan-1-yl)ethan-1-amine.
Materials:
-
2-(azocan-1-yl)ethan-1-amine
-
S-methylisothiourea sulfate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(azocan-1-yl)ethan-1-amine (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Addition of Guanidinylating Agent: To the stirred solution, add S-methylisothiourea sulfate (0.55 eq, as it contains two guanidinylating equivalents per sulfate ion).
-
Basification: Slowly add a 2M aqueous solution of sodium hydroxide to adjust the pH of the reaction mixture to approximately 10-11.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Salt Formation:
-
The crude guanethidine free base can be purified by column chromatography on silica gel.
-
For the formation of a pharmaceutically acceptable salt (e.g., sulfate or monosulfate), the purified free base is dissolved in a suitable solvent and treated with the corresponding acid.
-
Quantitative Data for Guanethidine Synthesis
The following table summarizes representative quantitative data for the synthesis of guanethidine, based on general guanidinylation reactions. Actual yields may vary.
| Parameter | Value |
| Molar Ratio (Amine:Guanidinylating Agent) | 1 : 0.55 (for S-methylisothiourea sulfate) |
| Solvent | Ethanol/Water |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 4-6 hours |
| pH | 10-11 |
| Representative Yield | 60-80% |
Synthetic Workflow for Guanethidine
Synthesis of Trocimine
Representative Experimental Protocol: Synthesis of Trocimine
Objective: To synthesize trocimine by the acylation of this compound.
Materials:
-
This compound
-
3,4,5-trimethoxybenzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture via an addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude trocimine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data for Trocimine Synthesis
The following table presents representative quantitative data for the proposed synthesis of trocimine, based on similar acylation reactions.
| Parameter | Value |
| Molar Ratio (this compound:Acyl Chloride:Base) | 1.1 : 1.0 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Representative Yield | 70-90% |
Synthetic Workflow for Trocimine
Mechanism of Action of Guanethidine
The therapeutic effect of guanethidine is achieved through its interaction with the sympathetic nervous system. The following diagram illustrates the key steps in its mechanism of action.
Conclusion
This compound is a valuable heterocyclic scaffold for the development of pharmaceuticals. While guanethidine is a well-characterized drug with a clear synthetic pathway originating from an this compound-containing precursor, trocimine remains an understudied molecule. The representative protocols provided herein offer a practical starting point for the laboratory synthesis of these compounds. Further research into the pharmacological properties of trocimine and other novel this compound derivatives is warranted.
References
Application Notes and Protocols for High-Throughput Screening of Azocane Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocanes, eight-membered saturated nitrogen-containing heterocycles, are an emerging and valuable scaffold in modern drug discovery.[1] Their inherent three-dimensional structure and conformational flexibility offer an escape from the "flatland" of traditional aromatic compounds, potentially leading to improved physicochemical properties and novel interactions with biological targets.[1] High-throughput screening (HTS) provides a robust and efficient methodology for systematically evaluating large libraries of azocane derivatives to identify promising lead compounds for therapeutic development.[1] These application notes provide a comprehensive overview of the HTS workflow, detailed experimental protocols for common biological targets, and a framework for data analysis and presentation.
High-Throughput Screening Workflow
The high-throughput screening of an this compound library follows a standardized, multi-step workflow designed to efficiently identify and validate bioactive compounds, or "hits". This process begins with a primary screen of the entire library, followed by confirmatory assays and more in-depth characterization of the confirmed hits.
Data Presentation: Summary of Screening Data
The following tables provide examples of how quantitative data from the screening of a hypothetical 10,000-compound this compound library can be structured for clear and concise presentation.
Table 1: Summary of Primary HTS and Confirmatory Screen for GPCR Target X
| Parameter | Value |
| Library Size | 10,000 |
| Primary Screening Concentration | 10 µM |
| Primary Hit Rate (%) | 1.2% |
| Number of Primary Hits | 120 |
| Confirmation Rate (%) | 65% |
| Number of Confirmed Hits | 78 |
Table 2: Profile of Top 5 Confirmed Hits from GPCR Target X Screen
| Compound ID | Structure | Activity (EC50, µM) | Max Response (%) | Lipinski's Rule of 5 Violations |
| AZO-001 | [Structure Image] | 0.85 | 98 | 0 |
| AZO-002 | [Structure Image] | 1.2 | 95 | 0 |
| AZO-003 | [Structure Image] | 2.5 | 100 | 1 |
| AZO-004 | [Structure Image] | 3.1 | 92 | 0 |
| AZO-005 | [Structure Image] | 4.7 | 99 | 0 |
Experimental Protocols
The selection of an appropriate HTS assay is critical and depends on the biological target of interest. This compound scaffolds are well-suited for interacting with a variety of target classes, including G-protein coupled receptors (GPCRs) and kinases.
Protocol 1: Screening for GPCR Modulators (Calcium Flux Assay)
This protocol describes a homogeneous, fluorescence-based calcium flux assay to identify modulators of a Gq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Agonist for the target GPCR
-
384-well black-walled, clear-bottom microplates
-
Acoustic liquid handler and a fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium and incubate for 24 hours.[1]
-
Dye Loading: Add 20 µL of the calcium-sensitive dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the this compound library compounds in assay buffer. Use an acoustic liquid handler to add 100 nL of the diluted compounds to the cell plates.[1]
-
Agonist Addition and Signal Detection: Add 10 µL of a known agonist at its EC80 concentration to all wells. Immediately measure the fluorescence intensity over a period of 2-3 minutes.[1]
-
Data Analysis: Calculate the change in fluorescence or the area under the curve. Normalize the data to positive (agonist alone) and negative (buffer alone) controls to determine the percent activation (for agonists) or percent inhibition (for antagonists).
Protocol 2: Screening for Kinase Inhibitors
This protocol outlines a generic, homogeneous, fluorescence-based assay for screening this compound derivatives against a protein kinase.[1]
Materials:
-
Purified kinase
-
Kinase buffer
-
Fluorescently labeled peptide substrate
-
ATP
-
384-well low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the purified kinase, fluorescently labeled peptide substrate, and ATP in the kinase buffer. The final ATP concentration should be at or near the Km for the kinase.[1]
-
Assay Procedure:
-
Add 5 µL of the kinase solution to each well of a 384-well plate.[1]
-
Add 100 nL of the this compound derivative solutions at various concentrations. Include a known kinase inhibitor as a positive control and DMSO as a negative control.[1]
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.[1]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.[1]
-
Incubate for 60 minutes at room temperature.[1]
-
-
Signal Detection and Analysis:
References
Protocols for the Functionalization of the Azocane Ring: Application Notes for Researchers and Drug Development Professionals
The azocane ring, a saturated eight-membered heterocycle containing a single nitrogen atom, is a key structural motif in a number of biologically active compounds.[1] Its conformational flexibility and the ability to introduce diverse substituents make it an attractive scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the functionalization of the this compound ring, targeting researchers, scientists, and drug development professionals. The methodologies covered include N-functionalization, C-H functionalization, and synthetic strategies involving ring-expansion.
N-Functionalization of the this compound Ring
The nitrogen atom of the this compound ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the molecule. Key N-functionalization strategies include N-alkylation, N-arylation, N-acylation, and N-sulfonylation.
Data Presentation: N-Functionalization Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| N-Alkylation | This compound | Alkyl halide, K₂CO₃ | DMF, 60-80 °C | N-Alkylthis compound | Varies | [2] |
| N-Arylation | This compound | Aryl halide, CuI, Ligand | Solvent, Base, Temp. | N-Arylthis compound | Varies | [1][3] |
| N-Acylation | This compound | Acyl chloride, Base | Solvent, RT | N-Acylthis compound | Varies | [4] |
| N-Sulfonylation | This compound | Sulfonyl chloride, Base | Solvent, RT | N-Sulfonylthis compound | Varies |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocols: N-Functionalization
Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide [2]
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylthis compound.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound [1][3]
-
In a reaction vessel, combine this compound (1.0-1.5 eq), aryl halide (1.0 eq), a copper(I) source (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or amino acid, 10-20 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).
-
Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or toluene.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 110-180 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylthis compound.
Protocol 3: General Procedure for N-Acylation of this compound [4]
-
Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-acylthis compound.
Protocol 4: General Procedure for N-Sulfonylation of this compound
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) at room temperature.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to afford the N-sulfonylthis compound.
C-H Functionalization of the this compound Ring
Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical strategy for elaborating molecular scaffolds. While challenging on saturated rings, methods for the α-functionalization of cyclic amines, including this compound, have been developed.
Data Presentation: C-H Functionalization Reactions
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| α-Arylation | N-Phenylglyoxyloyl-azocane | 4-Iodoanisole, Pd₂(dba)₃, RuPhos | Dioxane, 80 °C | α-(4-methoxyphenyl)this compound derivative | 70 |
Experimental Protocol: C-H Functionalization
Protocol 5: Two-Step α-Arylation of this compound via Norrish-Yang Cyclization and Palladium-Catalyzed Cross-Coupling
Step 1: Synthesis of the α-hydroxy-β-lactam intermediate
-
Prepare the N-phenylglyoxyloyl-azocane precursor by coupling this compound with phenylglyoxyloyl chloride.
-
Dissolve the N-phenylglyoxyloyl-azocane in a suitable solvent (e.g., benzene or toluene) in a photoreactor.
-
Irradiate the solution with a visible light source (e.g., λ = 400-450 nm) at room temperature until the starting material is consumed (monitored by NMR or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude α-hydroxy-β-lactam, which can be purified by chromatography or used directly in the next step.
Step 2: Palladium-Catalyzed C-C Cleavage and Cross-Coupling
-
To a reaction tube, add the α-hydroxy-β-lactam (1.0 eq), the aryl halide (e.g., 4-iodoanisole, 1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 5 mol%), a phosphine ligand (e.g., RuPhos, 15 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous dioxane as the solvent.
-
Seal the tube and heat the mixture at 80 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the α-arylated this compound derivative.
Ring-Expansion and Ring-Closing Strategies
Alternative approaches to functionalized azocanes involve the manipulation of other ring systems. Ring-expansion of smaller rings, such as piperidines, or ring-closing metathesis (RCM) of acyclic precursors provide powerful synthetic routes.
Data Presentation: Ring-Expansion Reaction
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-(trifluoropropan-2-ol) piperidine derivative | Various (amines, alcoholates, etc.) | Metal-free | α-Trifluoromethyl-α'-functionalized this compound | Good |
Experimental Protocol: Ring-Expansion
Protocol 6: Synthesis of α-Trifluoromethyl Azocanes via Ring-Expansion of Piperidines
-
Synthesize the 2-(trifluoropropan-2-ol) piperidine precursor.
-
Activate the hydroxyl group to form a good leaving group (e.g., by conversion to a mesylate or tosylate).
-
The formation of a bicyclic azetidinium intermediate occurs spontaneously or upon gentle heating.
-
Treat the azetidinium intermediate with a chosen nucleophile (e.g., an amine, alcoholate, carboxylate, or halide). The reaction proceeds with ring-opening of the azetidinium ring to form the functionalized this compound.
-
The reaction conditions (solvent, temperature) will vary depending on the nucleophile used.
-
After the reaction is complete, perform an appropriate workup and purify the product by column chromatography.
Applications in Drug Discovery
Functionalized this compound derivatives have shown significant potential in drug development. Two notable examples are guanethidine, an antihypertensive agent, and a class of neurokinin-1 (NK1) receptor antagonists.
Guanethidine: This drug contains an this compound ring attached to a guanidine moiety.[5] It acts as an adrenergic neuron-blocking agent by being taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET).[6] Inside the neuron, it displaces norepinephrine from synaptic vesicles, leading to a depletion of the neurotransmitter and a reduction in sympathetic tone, which lowers blood pressure.[6]
NK1 Receptor Antagonists: The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) for the neuropeptide Substance P.[7][8] Activation of the NK1 receptor is involved in pain transmission, inflammation, and emesis.[8][9] this compound-based structures have been explored as scaffolds for NK1 receptor antagonists. These antagonists block the binding of Substance P, thereby inhibiting downstream signaling pathways, such as the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium.[8] This has therapeutic potential for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions.[7]
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanethidine - Wikipedia [en.wikipedia.org]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Azocanes from Amino Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azocanes, eight-membered nitrogen-containing heterocyclic compounds, represent a significant scaffold in medicinal chemistry due to their presence in various biologically active natural products and synthetic pharmaceuticals. The conformational flexibility of the eight-membered ring allows for diverse three-dimensional arrangements, enabling interactions with a wide range of biological targets. The use of substituted amino acetophenones as versatile starting materials offers a strategic approach to constructing highly functionalized benzo-fused azocane derivatives. This strategy, a key example of Diversity-Oriented Synthesis (DOS), allows for the generation of complex molecular architectures from readily available precursors.[1]
This document outlines a synthetic pathway for the preparation of a functionalized benzothis compound derivative starting from 2-amino-4,6-dimethoxyacetophenone. The methodology involves an initial N-acylation followed by a base-mediated intramolecular cyclization.
Synthetic Pathway Overview
The overall synthetic strategy is a two-step process starting from the key building block, 2-amino-4,6-dimethoxyacetophenone.
-
N-Acylation: The amino group of the acetophenone is acylated using cinnamoyl chloride in the presence of a base to form the corresponding N-cinnamoylated amide intermediate.
-
Intramolecular Cyclization: The amide intermediate undergoes a base-mediated intramolecular cyclization to yield the target this compound derivative. The reaction is promoted by a strong base, such as potassium tert-butoxide (t-BuOK).[1]
This pathway is visualized in the workflow diagram below.
Caption: General workflow for this compound synthesis.
Data Summary
While specific yields for the this compound formation step are not detailed in the reviewed literature, the synthesis of the starting amino acetophenone building blocks has been reported with quantitative data.
| Starting Material | Product | Lewis Acid | Regioisomer Ratio (Product : Isomer) | Yield | Reference |
| N-(3,5-dimethoxyphenyl)trifluoroacetamide | 2-Acetyl-4,6-dimethoxy-N-trifluoroacetylaniline | SnCl₄ | 2 : 1 | Good | [1] |
Experimental Protocols
The following protocols are based on established synthetic methodologies.
Protocol 1: Synthesis of Starting Material - 2-Amino-4,6-dimethoxyacetophenone
This protocol is adapted from the synthesis of related amino acetophenones and involves a Friedel-Crafts acylation followed by deprotection.
Materials:
-
3,5-dimethoxyaniline
-
Trifluoroacetic anhydride
-
Acetyl chloride
-
Tin tetrachloride (SnCl₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of the Aniline:
-
Dissolve 3,5-dimethoxyaniline in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride and stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,5-dimethoxyphenyl)trifluoroacetamide.
-
-
Friedel-Crafts Acetylation:
-
Dissolve the protected aniline in DCM.
-
Add tin tetrachloride (SnCl₄) as the Lewis acid catalyst.
-
Slowly add acetyl chloride and stir the mixture at room temperature for 12-24 hours. The reaction yields a mixture of two regioisomers.[1]
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the product mixture by column chromatography to isolate the desired 2-acetyl-4,6-dimethoxy-N-trifluoroacetylaniline isomer.
-
-
Deprotection:
-
Dissolve the purified trifluoroacetamide intermediate in methanol.
-
Add potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-4,6-dimethoxyacetophenone.
-
Protocol 2: N-Acylation with Cinnamoyl Chloride
This is a general procedure for the amidation of an aromatic amine.
Materials:
-
2-Amino-4,6-dimethoxyacetophenone
-
Cinnamoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-amino-4,6-dimethoxyacetophenone (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.0-1.2 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-(2-acetyl-3,5-dimethoxyphenyl)cinnamamide, by column chromatography on silica gel.
Protocol 3: Base-Mediated Intramolecular Cyclization for this compound Synthesis
This protocol describes the key cyclization step. The procedure is based on the method reported by Boumendjel et al., but specific reaction conditions such as concentration, temperature, and time were not detailed in the available literature.[1] The following is a general procedure that should be optimized for specific substrates.
Materials:
-
N-(2-acetyl-3,5-dimethoxyphenyl)cinnamamide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the N-(2-acetyl-3,5-dimethoxyphenyl)cinnamamide intermediate (1.0 eq) in an anhydrous solvent such as THF or DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium tert-butoxide (a strong base, typically 1.1 to 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time must be determined empirically, for example, by monitoring the reaction progress using TLC.
-
Upon completion, quench the reaction by the careful addition of a proton source, such as saturated aqueous ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound derivative by column chromatography.
Reaction Mechanism Visualization
The proposed mechanism for the this compound ring formation involves the deprotonation of the amide N-H by the strong base, followed by an intramolecular nucleophilic attack on the acetyl carbonyl group, leading to the cyclized product.
Caption: Proposed mechanism for the cyclization step.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Large-Scale Azocane Synthesis
Welcome to the Technical Support Center for Large-Scale Azocane Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the complexities of scaling up this compound production. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound synthesis from the lab to industrial production?
A1: Transitioning this compound synthesis from laboratory to industrial scale introduces several significant challenges. These include:
-
Reaction Kinetics and Thermodynamics: Reactions that are manageable on a small scale can become difficult to control. Exothermic reactions, in particular, pose a risk of thermal runaway as the surface-area-to-volume ratio decreases with increasing reactor size, hindering efficient heat dissipation.[1][2][3]
-
Mass Transfer Limitations: In heterogeneous reactions, ensuring efficient mixing becomes more complex at a larger scale, potentially leading to lower yields and increased side product formation.
-
Purification and Isolation: The purification of large quantities of this compound derivatives can be challenging. Methods that are effective in the lab, such as column chromatography, may be costly and time-consuming at an industrial scale.[4] Developing robust crystallization or distillation procedures is often necessary.[5][6][7]
-
Impurity Profile: The impurity profile can change upon scale-up due to variations in reaction conditions and longer reaction times. New impurities may emerge, requiring identification and control to meet regulatory standards.[8][9][10]
-
Safety and Handling: The handling of large quantities of reagents and solvents necessitates stringent safety protocols to mitigate risks of fire, explosion, and toxic exposure.
Q2: Which synthetic routes for this compound synthesis are most amenable to large-scale production?
A2: Several synthetic strategies for constructing the this compound ring have been developed, with some being more suitable for industrial applications than others. Key considerations for scalability include the cost and availability of starting materials, the number of synthetic steps, the robustness of the reactions, and the ease of purification.
Commonly employed routes include:
-
Ring-Closing Metathesis (RCM): While a powerful tool for ring formation, challenges in large-scale RCM include the cost of ruthenium catalysts and the need to remove residual metal from the final product.
-
Lactam Reduction: The reduction of ε-caprolactam derivatives is a widely used method. However, the choice of reducing agent is critical for large-scale operations, with safety and cost being major factors.
-
Intramolecular Cyclization: Strategies such as intramolecular nucleophilic substitution or reductive amination can be effective. Careful optimization of reaction conditions is necessary to favor the formation of the eight-membered ring over competing side reactions.[11]
-
Ring Expansion: Ring expansion of smaller heterocyclic systems can also be a viable approach to constructing the this compound core.[12][13]
A comparative analysis of these routes should be conducted on a case-by-case basis, considering the specific substitution patterns of the target this compound.
Q3: How can I control the formation of impurities during the large-scale synthesis of azocanes?
A3: Controlling impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing.[2][5] Strategies for impurity control in this compound synthesis include:
-
Raw Material Specification: Ensure the quality and purity of starting materials and reagents to prevent the introduction of impurities at the beginning of the synthesis.[10]
-
Process Optimization: Carefully optimize reaction parameters such as temperature, pressure, reaction time, and stoichiometry to minimize the formation of side products.
-
In-Process Controls: Implement in-process monitoring to track the progress of the reaction and the formation of impurities, allowing for adjustments to be made in real-time.
-
Purification Strategies: Develop robust purification methods, such as crystallization, to effectively remove impurities. In some cases, converting the this compound to a salt can facilitate purification through selective precipitation.[4]
-
Understanding Degradation Pathways: Identify potential degradation pathways for the API and intermediates to establish appropriate storage and handling conditions.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale synthesis of azocanes.
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) at Scale
| Symptom | Potential Cause | Troubleshooting Action |
| Incomplete conversion of diene precursor | Catalyst deactivation: The ruthenium catalyst may be sensitive to impurities in the starting materials or solvents. | - Purify starting materials and solvents to remove potential catalyst poisons. - Degas solvents thoroughly to remove oxygen. - Consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. |
| Low reaction concentration: High dilution is often used in the lab to favor intramolecular RCM, but this may not be practical at scale. | - Gradually increase the concentration while monitoring for the formation of oligomeric or polymeric byproducts. - Employ slow addition of the substrate to a heated solution of the catalyst to maintain a low instantaneous concentration. | |
| Formation of oligomers or polymers | Intermolecular reactions are competing with the desired intramolecular cyclization. | - Optimize the reaction temperature; lower temperatures may favor the desired cyclization. - Screen different solvents to find one that promotes the desired conformation for intramolecular cyclization. |
Issue 2: Incomplete Reduction of Lactams to Azocanes
| Symptom | Potential Cause | Troubleshooting Action |
| Significant amount of unreacted lactam or partially reduced intermediates | Insufficient reducing agent: The stoichiometry of the reducing agent may not be sufficient for the scale of the reaction. | - Carefully calculate the required amount of reducing agent, considering any potential for quenching by moisture or acidic impurities. - Add the reducing agent in portions and monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). |
| Poor solubility of the lactam or reducing agent: Inadequate mixing and solubility can lead to a slow or incomplete reaction. | - Select a solvent in which both the lactam and the reducing agent have adequate solubility. - For heterogeneous reactions (e.g., with borane complexes), ensure vigorous agitation to maintain good contact between the reactants. | |
| Formation of byproducts | Over-reduction or side reactions: The reaction conditions may be too harsh, leading to the formation of undesired byproducts. | - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. - Consider using a milder reducing agent. - Control the rate of addition of the reducing agent to avoid localized high concentrations. |
Issue 3: Difficulty in Purifying the Final this compound Product
| Symptom | Potential Cause | Troubleshooting Action |
| Product is an oil or low-melting solid that is difficult to crystallize | Residual impurities are preventing crystallization. | - Attempt to form a salt of the this compound (e.g., hydrochloride, tartrate) which may have better crystalline properties.[4] - Screen a wide range of solvents and solvent mixtures for crystallization. - Consider an alternative purification method such as vacuum distillation if the product is thermally stable.[5] |
| Product co-elutes with impurities during chromatography | Similar polarity of the product and impurities. | - If using normal-phase chromatography, add a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve the peak shape of the basic this compound.[5] - Consider using an alternative stationary phase, such as amine-functionalized silica.[5] - Explore reverse-phase chromatography with an appropriate mobile phase. |
| Emulsion formation during aqueous workup | The basic nature of the this compound can lead to the formation of stable emulsions. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.[5] |
Experimental Protocols
General Procedure for Kilogram-Scale Lactam Reduction using Lithium Aluminum Hydride (LAH)
Warning: This procedure involves highly reactive and flammable reagents and should only be performed by trained personnel in a facility equipped to handle such reactions at scale. A thorough risk assessment must be conducted prior to execution.
Materials:
-
Substituted ε-caprolactam (1.0 kg, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 10 L)
-
Lithium aluminum hydride (LAH) powder (amount to be determined based on the molecular weight of the lactam, typically 1.5-2.0 equiv)
-
Sodium sulfate monohydrate (Na₂SO₄·H₂O) for quenching
-
Ethyl acetate (for quenching)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.
-
Addition funnel or pump for controlled addition of the LAH solution.
-
Cooling system for the reactor jacket.
Procedure:
-
Preparation: Under a nitrogen atmosphere, charge the reactor with the substituted ε-caprolactam (1.0 kg) and anhydrous THF (5 L). Stir the mixture until the lactam is fully dissolved.
-
LAH Solution Preparation: In a separate, dry, and inerted vessel, carefully suspend the LAH powder in anhydrous THF (5 L).
-
Reaction: Cool the lactam solution in the reactor to 0-5 °C. Slowly add the LAH suspension to the lactam solution over a period of 2-4 hours, maintaining the internal temperature below 10 °C. A significant exotherm may be observed, and the addition rate should be adjusted accordingly to maintain temperature control.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add ethyl acetate to quench any excess LAH. Then, cautiously add sodium sulfate monohydrate portion-wise until the evolution of hydrogen gas ceases and a granular precipitate is formed.
-
Workup: Filter the solid aluminum salts and wash the filter cake with THF. Combine the filtrate and washes.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound derivative.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from an appropriate solvent system.
Data Presentation
Table 1: Comparison of this compound Synthesis Routes at Pilot Scale (Illustrative Data)
| Synthetic Route | Key Transformation | Scale | Overall Yield (%) | Purity (%) | Key Challenges at Scale |
| Route A | Ring-Closing Metathesis | 1 kg | 65 | >98 | Catalyst cost, ruthenium removal, high dilution may be required. |
| Route B | Lactam Reduction (LAH) | 1 kg | 75 | >99 | Handling of pyrophoric LAH, exothermic quench, workup of aluminum salts. |
| Route C | Intramolecular Reductive Amination | 1 kg | 70 | >97 | Catalyst handling (if applicable), potential for side reactions (e.g., intermolecular reactions). |
Note: This data is illustrative and will vary depending on the specific substrate and optimized reaction conditions.
Visualizations
Experimental Workflow for Large-Scale this compound Synthesis via Lactam Reduction
Caption: Workflow for kilogram-scale lactam reduction to this compound.
Troubleshooting Logic for Low Yield in Large-Scale Cyclization
Caption: Troubleshooting decision tree for low yield in cyclization reactions.
References
- 1. resources.pharmalinkage.com [resources.pharmalinkage.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Synthesis of medium ring heterocycles using an intramolecular Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 5. agcpharmachemicals.com [agcpharmachemicals.com]
- 6. international-pharma.com [international-pharma.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for Azocane Synthesis
Welcome to the Technical Support Center for Azocane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of azocanes, an important class of eight-membered nitrogen-containing heterocycles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of azocanes.
Issue 1: Low Yield of the Desired this compound Monomer
Q: My reaction is resulting in a low yield of the desired this compound, and I am recovering a significant amount of starting material. What are the potential causes and solutions?
A: Low conversion is a common issue in macrocyclization reactions. Several factors could be at play:
-
Insufficient Activation: The reactive groups at the ends of the linear precursor may not be sufficiently activated to undergo cyclization.
-
Solution: If using a coupling reagent, confirm its activity. Consider using a more potent activating agent or a different cyclization strategy altogether.
-
-
Steric Hindrance: The conformation of the linear precursor may be unfavorable for intramolecular cyclization due to steric hindrance.
-
Solution: Modify the precursor to be more flexible or consider a different synthetic route that involves less sterically hindered intermediates.
-
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the cyclization.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction for product formation and any signs of degradation.
-
Issue 2: Formation of Dimeric and Higher Oligomeric Byproducts
Q: My reaction is producing a significant amount of dimers and trimers instead of the desired intramolecularly cyclized this compound. How can I favor the formation of the monomer?
A: The formation of oligomers indicates that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.
-
High Concentration: The concentration of your linear precursor is likely too high, favoring intermolecular collisions.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the precursor solution (using a syringe pump) to a large volume of solvent. This maintains a very low instantaneous concentration of the precursor, thus favoring the intramolecular reaction. Final concentrations in the range of 0.001 M to 0.01 M are often effective.[1]
-
-
Solvent Effects: The solvent may not be optimal for promoting a pre-cyclization conformation of the precursor.
-
Solution: Experiment with different solvents that may favor the necessary folding of the linear precursor for cyclization through solvophobic effects or hydrogen bonding.
-
Issue 3: Product Degradation During Workup or Purification
Q: I seem to be losing my product during the workup or purification steps. What could be the cause and how can I prevent this?
A: Azocanes, like other macrocycles, can be sensitive to purification conditions.
-
Acid or Base Instability: The this compound ring may be susceptible to opening or rearrangement under acidic or basic conditions.
-
Solution: Use a buffered aqueous workup to maintain a neutral pH. Avoid strong acids or bases during extraction and purification.
-
-
Instability on Silica Gel: The product may be degrading on the silica gel column.
-
Solution: Minimize the time the compound spends on the column. Consider using a less acidic grade of silica gel or an alternative stationary phase like alumina. You can also try deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
-
Air or Light Sensitivity: Some organic molecules are sensitive to oxidation or light-induced degradation.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by wrapping the reaction and storage vessels in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of eight-membered rings like azocanes so challenging?
A1: The synthesis of medium-sized rings (8-11 members) is notoriously difficult due to a combination of unfavorable enthalpic and entropic factors.[2][3] There is significant transannular strain (steric interactions across the ring) and torsional strain in the transition state leading to the cyclized product.[4][5] Additionally, the long chain of the precursor has many degrees of freedom, making the probability of the reactive ends encountering each other (entropy) lower compared to the formation of smaller, less strained rings.[2][5]
Q2: What are the most common synthetic strategies for preparing azocanes?
A2: Several strategies have been successfully employed for the synthesis of azocanes and their derivatives. The most common include:
-
Ring-Closing Metathesis (RCM): This powerful method involves the cyclization of a linear precursor containing two terminal alkenes, catalyzed by a ruthenium or molybdenum complex. It is known to be effective for producing seven- and eight-membered nitrogen heterocycles.[6][7]
-
Intramolecular Reductive Amination: This involves the cyclization of a linear precursor containing an amine and a ketone or aldehyde functionality. The intermediate imine is then reduced in situ to form the cyclic amine. This method has been used for the synthesis of azepanes (seven-membered rings) and can be adapted for azocanes.[8]
-
Beckmann Rearrangement: This reaction allows for the ring expansion of a cyclic ketoxime to a lactam. For this compound synthesis, the Beckmann rearrangement of cyclooctanone oxime yields the corresponding nine-membered lactam, which can then be reduced to the this compound.[4][9][10][11]
-
Intramolecular Nucleophilic Substitution: This involves the cyclization of a linear precursor containing an amine and a good leaving group.
Q3: How do I choose the appropriate catalyst for my this compound synthesis?
A3: The choice of catalyst is highly dependent on the chosen synthetic route:
-
For Ring-Closing Metathesis (RCM): Grubbs' and Hoveyda-Grubbs' ruthenium catalysts (first, second, and third generations) are commonly used. The choice among them depends on the steric and electronic properties of your substrate. For challenging cyclizations, the more active third-generation catalysts may be required.
-
For Intramolecular Reductive Amination: A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (e.g., H2, Pd/C). The choice will depend on the other functional groups present in your molecule.
-
For Beckmann Rearrangement: Strong acids like sulfuric acid or polyphosphoric acid are traditional catalysts.[10] Milder conditions can be achieved using reagents like tosyl chloride or by using a combination of a cobalt salt and a Lewis acid.[9][10]
Data Presentation
The following tables summarize key quantitative data for optimizing reaction conditions in this compound synthesis based on common synthetic methods.
Table 1: Optimizing Ring-Closing Metathesis (RCM) for this compound Synthesis
| Parameter | Condition | Observation | Yield | Reference |
| Catalyst Loading | 500 ppm (0.05 mol%) | Effective for seven-membered ring formation. | Excellent | [7] |
| 2-5 mol% | Commonly reported for nitrogen heterocycles. | Good to Excellent | [6] | |
| Concentration | 0.2 M - 0.05 M | Optimal for seven-membered ring formation. | Excellent | [7] |
| 0.1 M | General starting concentration for RCM. | Good | [6] | |
| Solvent | Dichloromethane (DCM) | Common solvent for RCM. | - | [6] |
| Toluene | Can be used for higher temperature reactions. | - | - | |
| Temperature | Room Temperature to Reflux | Dependent on catalyst activity and substrate. | - | - |
Table 2: Optimizing Beckmann Rearrangement for this compound Precursor Synthesis
| Precursor | Catalyst/Reagent | Catalyst Loading | Solvent | Temperature | Product | Yield | Reference |
| Cyclooctanone Oxime | Ytterbium trifluoromethanesulfonate / Cobalt Salt | 10 mol% | - | - | 2-Azacyclononanone | 36.9% | [9] |
| Cyclohexanone Oxime | Sulfuric Acid | Stoichiometric | - | - | ε-Caprolactam | High | [10] |
| Cyclohexanone Oxime | Cyanuric chloride / ZnCl2 | Catalytic | - | - | ε-Caprolactam | Good | [11] |
Experimental Protocols
Protocol 1: this compound Synthesis via Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the synthesis of an N-protected this compound derivative from a diolefinic amine precursor.
-
Materials:
-
N-protected diolefinic amine precursor (e.g., N-tosyl-N,N-diallylhept-3-en-1-amine)
-
Grubbs' second-generation catalyst
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-protected diolefinic amine precursor in anhydrous DCM to achieve a concentration of 0.05 M to 0.2 M in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., argon).
-
Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
-
Protocol 2: this compound Synthesis via Intramolecular Reductive Amination
This protocol describes the synthesis of an this compound from a linear amino-ketone precursor.
-
Materials:
-
Amino-ketone precursor (e.g., 8-aminooctan-2-one)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (glacial)
-
-
Procedure:
-
Dissolve the amino-ketone precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add 1.5 equivalents of sodium triacetoxyborohydride to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Synthesis of an this compound Precursor (Lactam) via Beckmann Rearrangement
This protocol outlines the synthesis of azacyclononan-2-one from cyclooctanone oxime.
-
Materials:
-
Cyclooctanone oxime
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)
-
Cobalt(II) chloride (CoCl2)
-
Anhydrous solvent (e.g., acetonitrile)
-
-
Procedure:
-
To a solution of cyclooctanone oxime in an anhydrous solvent, add cobalt(II) chloride (10 mol%) and ytterbium(III) trifluoromethanesulfonate (10 mol%) under an inert atmosphere.[9]
-
Stir the reaction mixture at the appropriate temperature (start at room temperature and gently heat if necessary).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactam by crystallization or column chromatography.
-
The purified lactam can then be reduced to the corresponding this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
-
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis via Ring-Closing Metathesis (RCM).
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: HPLC Purification of Azocane Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the purification of azocane derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC method development for this compound derivatives?
A1: For initial method development, a reversed-phase approach is most common. Start with a C18 column and a gradient elution from a low to a high percentage of organic solvent (like acetonitrile or methanol) in water. Since many this compound derivatives are basic, controlling the mobile phase pH is crucial to achieve good peak shape. Using a buffer and adjusting the pH to keep the analyte in a single ionic form is recommended.[1][2] A common starting point is a mobile phase of acetonitrile and a buffer like ammonium acetate or phosphate.[1][3]
Q2: My this compound derivative is showing significant peak tailing. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like this compound derivatives is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[4] Other causes can include column overload, low buffer concentration, or a void at the column inlet.[5][6]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2-3 with TFA or formic acid) protonates the silanol groups, reducing interaction. Alternatively, raising the pH (e.g., to 8-10, if using a hybrid or pH-stable column) deprotonates the basic analyte.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Use a Different Column: Employ an end-capped column, a column with a different stationary phase (like a polar-embedded phase), or a column specifically designed for basic compounds.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for column overloading.[7][8]
-
Q3: How do I prepare my this compound derivative sample for HPLC analysis?
A3: Proper sample preparation is critical for reliable results and to prevent column contamination.[9][10] The goal is to dissolve the sample in a solvent that is compatible with the mobile phase.
-
Protocol:
-
Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting the sample in a much stronger solvent can cause peak distortion.[7][9]
-
If possible, use the initial mobile phase composition as the sample solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or system frits.[5][11]
-
Q4: What is the best way to clean and regenerate a column used for purifying this compound derivatives?
A4: To extend column life, regular cleaning is essential, especially when working with complex samples.[5] If the column is contaminated with strongly retained compounds, a series of flushing steps with strong solvents is required.
-
General Flushing Protocol:
-
Disconnect the column from the detector.
-
Flush with at least 10 column volumes of the mobile phase without the buffer (e.g., water/organic mix).
-
Flush with 10-20 column volumes of a strong organic solvent like isopropanol or methanol.
-
If necessary, for very non-polar contaminants, flush with a solvent like hexane (ensure miscibility or use an intermediate solvent like isopropanol).
-
Equilibrate the column with the initial mobile phase conditions until the baseline is stable.[9]
-
Troubleshooting Guides
Problem: High or Fluctuating System Pressure
High or fluctuating pressure is a common HPLC issue that can indicate a blockage or a problem with the pump.[6][12]
| Potential Cause | Solution |
| Blockage in the system | Systematically loosen fittings starting from the detector and moving backward towards the pump to identify the location of the blockage. A pressure drop indicates the blockage is downstream of the loosened fitting. Common blockage points include the guard column, column inlet frit, or injector.[6][12] |
| Precipitation of buffer salts | If using a high concentration of buffer with a high percentage of organic solvent, the buffer may precipitate. Flush the system with warm water (if the column allows) to dissolve the salts.[13] Always ensure buffer solubility in the highest organic percentage used. |
| Air bubbles in the pump | This can cause pressure fluctuations.[8][13] Degas the mobile phase thoroughly using sonication, helium sparging, or an inline degasser. Purge the pump to remove any trapped air.[5][13] |
| Worn pump seals or faulty check valves | If pressure is unstable and cannot be resolved by purging, the pump seals may need replacement or the check valves may need cleaning or replacement.[6] |
Problem: Poor Resolution or Broad Peaks
Poor resolution means the HPLC system is not effectively separating the analytes.[5]
| Potential Cause | Solution |
| Incorrect mobile phase composition | The mobile phase may not be optimal for separation.[5] Re-evaluate the mobile phase pH, organic solvent type, and gradient slope. A shallower gradient often improves the resolution of closely eluting peaks. |
| Column degradation | Over time, column performance degrades.[5][8] This can be due to loss of stationary phase or accumulation of contaminants. Try cleaning the column as described above. If resolution does not improve, the column may need to be replaced. |
| Sample overload | Injecting too much sample can lead to broad, asymmetric peaks.[8] Reduce the injection volume or sample concentration. |
| Extra-column band broadening | Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector can cause peaks to broaden.[4] Ensure all connections use appropriate low-dead-volume fittings and tubing. |
Problem: Baseline Noise or Drift
An unstable baseline can make it difficult to accurately integrate peaks.[5][6]
| Potential Cause | Solution |
| Air bubbles in the system | Air passing through the detector cell will cause baseline noise.[7][8] Ensure the mobile phase is properly degassed. |
| Contaminated mobile phase | Impurities in the solvents or microbial growth can lead to a noisy or drifting baseline.[5] Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. Filter all aqueous mobile phases. |
| Incomplete mobile phase mixing | If using a low-pressure mixing system, improper mixing of solvents can cause baseline pulsations. Premixing the mobile phase manually can help diagnose this issue.[4] |
| Detector lamp failing | A detector lamp nearing the end of its life can cause baseline noise and drift.[8] Most HPLC software tracks lamp hours; check the usage and replace if necessary. |
| Column temperature fluctuations | Unstable column temperature can cause the baseline to drift, especially with UV detectors.[9] Use a column oven to maintain a constant temperature. |
Experimental Protocols & Data
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a purification method for a novel this compound derivative.
-
Analyte Characterization: Determine the solubility and pKa of the this compound derivative. This information is crucial for selecting the appropriate mobile phase pH and sample solvent.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier helps to ensure sharp peak shapes for basic this compound compounds.[4]
-
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the compound.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target compound to improve resolution from impurities.
-
pH and Modifier Optimization: If peak shape is poor, adjust the pH or change the mobile phase modifier. For basic compounds, using a buffered mobile phase at a specific pH can provide more reproducible results.[1]
-
Flow Rate and Temperature Adjustment: Adjust the flow rate to balance separation time and resolution. Using a column oven can improve reproducibility.[9]
-
Method Validation: Once optimal conditions are found, validate the method for parameters like linearity, precision, and accuracy.[1][3]
Data Presentation: Starting HPLC Parameters for Azole/Azathioprine Compounds
While specific to azoles and azathioprine, these parameters provide a validated starting point that can be adapted for this compound derivatives.
| Parameter | Example 1: Azoles[1][3] | Example 2: Azathioprine[2] | Example 3: Azathioprine[14] |
| Column | C18 BDS (100 mm x 4.6 mm) | RP C18 (250 x 4 mm, 5µm) | Welchrom C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.05M Ammonium Acetate buffer (70:30, v/v) | Acetonitrile: Water: Methanol (25:70:05) | Acetonitrile: Water (50:50 v/v) |
| pH | 6.0 (adjusted with phosphoric acid) | 4.0 (adjusted with glacial acetic acid) | 3.3 (adjusted with o-phosphoric acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 280 nm | UV at 276 nm |
| Mode | Isocratic | Isocratic | Isocratic |
Visualized Workflows
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for HPLC method development for this compound derivatives.
References
- 1. ijpsr.com [ijpsr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. phenomenex.com [phenomenex.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. mastelf.com [mastelf.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Azocane Synthesis
Welcome to the technical support center for azocane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of azocanes.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during this compound synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired this compound
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Minimal or no formation of the desired eight-membered ring is observed.
-
A complex mixture of products is observed, with no major product corresponding to the this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Inefficient Ring Closure | Optimize reaction concentration. High concentrations can favor intermolecular reactions, while very low concentrations might be necessary for macrocyclizations. For intramolecular reactions, moderate concentrations are often optimal. | The effective molarity of the reacting ends of the substrate influences the competition between intramolecular and intermolecular pathways. |
| Increase reaction temperature or time. | Some cyclization reactions have high activation barriers that require more energy or longer reaction times to proceed to completion. | |
| Change the catalyst or reagent. | The choice of catalyst (e.g., in Ring-Closing Metathesis or Heck reactions) or reducing agent (in reductive amination) is critical for efficiency. | |
| Decomposition of Starting Material or Product | Lower the reaction temperature. | Azocanes and their precursors can be thermally labile. |
| Use milder reagents or catalysts. | Harsh acidic or basic conditions can lead to degradation. | |
| Ensure an inert atmosphere if reagents are air-sensitive. | Oxygen can lead to oxidative side reactions. | |
| Incorrect Reaction Conditions | Verify the purity of starting materials and solvents. | Impurities can poison catalysts or participate in side reactions. |
| Screen different solvents. | Solvent polarity and coordinating ability can significantly impact reaction rates and selectivity. | |
| Adjust the pH of the reaction medium. | For reactions like reductive amination, pH control is crucial for the formation of the iminium ion intermediate. |
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield this compound synthesis.
Problem 2: Formation of Dimeric and Oligomeric Byproducts
Symptoms:
-
Mass spectrometry analysis reveals peaks corresponding to multiples of the starting material's mass minus the eliminated small molecules.
-
NMR spectra show complex signals, and purification by chromatography yields higher molecular weight fractions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| High Concentration | Perform the reaction under high dilution conditions. This can be achieved by slow addition of the substrate to the reaction mixture. | High dilution favors intramolecular reactions over intermolecular oligomerization.[1] |
| Inefficient Intramolecular Reaction | Increase the reaction temperature to favor the entropically more favorable intramolecular cyclization. | While higher temperatures can sometimes lead to decomposition, they can also favor the desired cyclization. |
| Use a more active catalyst to accelerate the intramolecular reaction. | A more efficient catalyst can promote the desired cyclization before intermolecular reactions occur. | |
| Template Effects | In some cases, a template (e.g., a metal ion) can be used to pre-organize the substrate for intramolecular reaction. | This is a more advanced strategy that may require significant optimization. |
Effect of Concentration on Dimer Formation (Hypothetical Data)
| Concentration (M) | This compound Yield (%) | Dimer/Oligomer Yield (%) |
| 0.1 | 45 | 55 |
| 0.01 | 75 | 25 |
| 0.001 | 92 | 8 |
Problem 3: Formation of Isomeric Byproducts
Symptoms:
-
Observation of multiple spots on TLC with similar Rf values.
-
NMR analysis indicates the presence of diastereomers or constitutional isomers.
-
In Ring-Closing Metathesis (RCM), the product shows double bond migration.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Alkene Isomerization (in RCM) | Use a catalyst less prone to isomerization (e.g., some second-generation Grubbs catalysts). | Catalyst degradation can lead to ruthenium hydride species that promote double bond migration. |
| Add isomerization inhibitors such as 1,4-benzoquinone or acetic acid. | These additives can suppress the activity of the species responsible for isomerization. | |
| Minimize reaction time and temperature. | Prolonged reaction times and high temperatures can increase the likelihood of isomerization. | |
| Formation of Diastereomers | Use a stereoselective catalyst or chiral auxiliary. | For substrates with prochiral centers, this can control the stereochemical outcome. |
| Optimize reaction conditions (temperature, solvent) to favor the formation of one diastereomer. | The energy difference between diastereomeric transition states can often be influenced by reaction parameters. | |
| Competing Ring Closure (e.g., 5- or 6-membered rings) | Modify the substrate to favor the 8-membered ring formation (e.g., by introducing steric hindrance that disfavors smaller ring formation). | The relative rates of competing cyclizations can be altered by substrate design. |
| Choose a synthetic route less prone to forming smaller rings. | For example, a ring expansion strategy might be preferable to a direct cyclization. |
Logical Relationship of Side Reactions
Caption: Relationship between desired and side reactions in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing azocanes, and what are their typical side reactions?
A1: Common synthetic routes include:
-
Ring-Closing Metathesis (RCM): This method is powerful for forming the eight-membered ring. The main side reactions are the formation of dimers and oligomers, and isomerization of the double bond in the product.
-
Intramolecular Reductive Amination: This involves the cyclization of a linear amino-aldehyde or amino-ketone. Potential side reactions include intermolecular polymerization and incomplete reduction of the intermediate imine/enamine.
-
Lactam Reduction: The reduction of an eight-membered lactam (azocan-2-one) is a common final step. Incomplete reduction can be an issue, and some reducing agents may affect other functional groups in the molecule.
-
Ring Expansion: Methods such as the reaction of azetidinium salts with nucleophiles can lead to azocanes. A significant side reaction can be Hofmann elimination, which leads to ring cleavage instead of expansion.[1]
Q2: How can I purify my this compound from oligomeric byproducts?
A2: Purification can be challenging due to the similar polarity of the desired product and the oligomers.
-
Column Chromatography: This is the most common method. A shallow solvent gradient and careful fraction collection are often necessary. Using a less polar solvent system initially can help to elute the desired monomeric this compound before the higher molecular weight oligomers.
-
Recrystallization: If the this compound is a solid and the oligomers are oils or have different crystallization properties, recrystallization can be an effective purification method.
-
Distillation: For volatile azocanes, distillation under reduced pressure (Kugelrohr) can separate the monomer from non-volatile oligomers.
Q3: My intramolecular Heck reaction to form an this compound is not working well. What should I troubleshoot?
A3: The intramolecular Heck reaction is sensitive to several factors.
-
Catalyst System: The choice of palladium source and ligand is crucial. Experiment with different phosphine ligands (e.g., PPh₃, BINAP) and palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Base: The base is necessary to regenerate the Pd(0) catalyst. Common bases include triethylamine, silver carbonate, and potassium carbonate. The choice of base can significantly impact the reaction.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or DMSO are typically used.
-
Additives: In some cases, additives like silver salts can promote the reaction by acting as halide scavengers.
Q4: I am observing the formation of a five- or six-membered ring instead of the desired eight-membered this compound. How can I favor the formation of the larger ring?
A4: The formation of smaller, thermodynamically more stable rings is a common challenge in medium-ring synthesis.
-
Thorpe-Ingold Effect: Introducing bulky substituents near the reacting centers can favor the formation of the larger ring by increasing the internal angle of the linear precursor, thus bringing the ends closer together.
-
Conformational Constraints: Using a precursor with a rigid element, such as a double bond or an aromatic ring, can pre-organize the molecule in a conformation that favors the desired 8-membered ring closure.
-
Choice of Synthetic Strategy: As mentioned earlier, a ring expansion strategy may be more effective than a direct cyclization in some cases.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Intramolecular Reductive Amination
This protocol describes a general method for the cyclization of an amino-aldehyde to form an N-substituted this compound.
Materials:
-
Amino-aldehyde precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a 0.01 M solution)
-
Acetic acid (optional, 1-2 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amino-aldehyde precursor.
-
Dissolve the precursor in the chosen solvent.
-
If the amine is a hydrochloride salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
If the reaction is sluggish, add acetic acid to catalyze the formation of the iminium ion.
-
In a separate flask, suspend sodium triacetoxyborohydride in the solvent.
-
Slowly add the suspension of the reducing agent to the solution of the amino-aldehyde over several hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of an this compound from Dimeric Byproducts by Column Chromatography
Materials:
-
Crude this compound containing dimeric impurities
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
Procedure:
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica gel should be 50-100 times the weight of the crude material.
-
Choose the Eluent System: Determine a suitable eluent system by TLC. A good system will show a clear separation between the desired this compound (higher Rf) and the dimer (lower Rf). A common starting point for amines is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine (0.5-1%) added to prevent tailing on the acidic silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute the Column: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution).
-
Collect Fractions: Collect small fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired this compound and concentrate them under reduced pressure to obtain the purified product.
This technical support center provides a foundation for troubleshooting common issues in this compound synthesis. Successful synthesis often requires careful optimization of reaction conditions and purification strategies tailored to the specific substrate and target molecule.
References
"improving yield and purity of azocane compounds"
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield and purity of azocane compounds.
Troubleshooting Guide
Low yields and impure products are common challenges in the synthesis of this compound compounds. This guide addresses frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Typical Yield Range (%) |
| Low or No Product Yield in Ring Closure | 1. Unfavorable Ring Strain: 8-membered rings like this compound can have significant transannular strain.[1] 2. Ineffective Catalyst: The chosen catalyst may not be active enough for the specific ring closure reaction. 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. | 1. Choice of Synthetic Route: Consider routes known to be effective for medium-sized rings, such as ring-closing metathesis (RCM) or reductive amination strategies.[2] 2. Catalyst Screening: Experiment with different catalysts (e.g., various Grubbs catalysts for RCM). 3. Optimization of Conditions: Systematically vary temperature, concentration, and reaction time. Microwave-assisted synthesis can sometimes improve yields.[2] | 30-70% |
| Formation of Side Products | 1. Intermolecular Reactions: Polymerization or dimer formation can compete with intramolecular ring closure, especially at high concentrations. 2. Isomerization: Double bond migration or other rearrangements can occur under certain conditions. 3. Incomplete Reaction: Presence of starting materials or reaction intermediates. | 1. High Dilution: Perform the reaction at high dilution to favor intramolecular cyclization. 2. Choice of Reagents and Conditions: Select reagents and conditions that minimize isomerization. For example, use milder bases or lower temperatures. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it goes to completion. | 50-85% (desired product) |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Co-elution during chromatography can be an issue. 2. Product Instability: The this compound derivative may be sensitive to the purification conditions (e.g., acidic silica gel). 3. Oiling Out During Crystallization: The product may not form crystals readily. | 1. Alternative Purification Techniques: If flash chromatography is ineffective, consider preparative HPLC, acid-base extraction, or crystallization.[3] 2. Modified Chromatography: Use a modified stationary phase (e.g., alumina) or add a modifier to the eluent (e.g., triethylamine to neutralize acidic silica gel).[4] 3. Crystallization Solvent Screening: Screen a variety of solvents and solvent mixtures for recrystallization.[5] | >95% (after purification) |
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my this compound ring-closing metathesis (RCM) reaction?
A1: To improve the yield of your RCM reaction for this compound synthesis, consider the following:
-
Catalyst Choice: The choice of Grubbs catalyst is crucial. Second-generation catalysts are generally more reactive.
-
High Dilution: Running the reaction at very low concentrations (0.001-0.01 M) is critical to favor the intramolecular reaction over intermolecular polymerization.
-
Temperature: The optimal temperature can vary depending on the substrate and catalyst. Start at room temperature and gradually increase if the reaction is sluggish.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
Q2: What are the best methods for purifying a basic this compound compound?
A2: The basic nature of azocanes can present purification challenges. Here are some effective methods:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified this compound back into an organic solvent.
-
Silica Gel Chromatography with a Basic Modifier: To prevent streaking and decomposition on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[4]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Crystallization: If your this compound derivative is a solid, recrystallization can be a highly effective purification method.[5]
Q3: I am observing significant amounts of a dimeric or polymeric byproduct. What can I do to minimize this?
A3: The formation of dimers and polymers is a common side reaction in ring-closure reactions, especially for medium-sized rings. The most effective way to minimize this is to employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent over an extended period, which keeps the instantaneous concentration of the reactant low, thus favoring intramolecular cyclization.
Experimental Protocols
General Experimental Protocol for this compound Synthesis via Reductive Amination
This protocol describes a general method for the synthesis of an N-substituted this compound from a 1,7-dicarbonyl compound and a primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,7-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Standard Protocol for Flash Column Chromatography of this compound Derivatives
-
Column Preparation: Select an appropriately sized column and slurry-pack with silica gel in the chosen eluent. A typical ratio of silica gel to crude product is 40:1 to 100:1 by weight.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A common starting point for azocanes is a mixture of hexanes and ethyl acetate, with the polarity gradually increased. For basic azocanes, adding 0.1-1% triethylamine to the eluent can improve separation.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
References
Technical Support Center: Managing Stereoselectivity in Azocane Synthesis
Welcome to the Technical Support Center for managing stereoselectivity in the synthesis of azocanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the stereocontrolled synthesis of these important eight-membered nitrogen heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the stereoselective synthesis of azocanes.
Q1: My reaction to synthesize a chiral azocane is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantiomeric excess is a frequent issue in asymmetric synthesis. Here’s a step-by-step troubleshooting guide:
-
Catalyst/Ligand Optimization: The choice of a chiral catalyst or ligand is crucial.[1][2] If you are using a commercially available catalyst, ensure its purity and activity. For custom-prepared catalysts, verify their enantiomeric purity. Consider screening a panel of related ligands, as small structural changes can significantly impact enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3] Experiment with a range of temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, or even lower.
-
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the transition state, thereby affecting stereoselectivity.[4] Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Substrate Purity: Impurities in your starting materials can interfere with the catalyst, leading to reduced enantioselectivity.[3] Ensure all substrates are purified before use.
-
Reaction Time and Concentration: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and stop it once the starting material is consumed. The concentration of the reactants can also play a role; experiment with slightly more dilute or concentrated conditions.
Q2: I am observing a poor diastereomeric ratio (dr) in my this compound synthesis. How can I improve the diastereoselectivity?
A2: Poor diastereoselectivity can arise from several factors related to the substrate, reagents, and reaction conditions.
-
Substrate Control vs. Reagent Control: Determine whether the stereochemical outcome is primarily dictated by the inherent chirality of the substrate or by the chiral reagent/catalyst. Understanding this can guide your optimization strategy.
-
Steric Hindrance: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the reaction.[5] Consider modifying substituents to enhance steric differentiation between the two faces of the reacting molecule.
-
Protecting Groups: The choice of protecting groups on nitrogen or other functional groups can influence the conformational preferences of the substrate and intermediates, thereby affecting diastereoselectivity.[6] Experiment with different protecting groups (e.g., Boc, Cbz, Ts) to find one that favors the desired diastereomer.
-
Lewis Acid Additives: In some reactions, the addition of a Lewis acid can enhance diastereoselectivity by coordinating to the substrate and promoting a more organized transition state.[3] Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize their stoichiometry.
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can have a significant impact on the diastereomeric ratio. Systematically screen these parameters.
Q3: My palladium-catalyzed ring expansion of a piperidine to an this compound is not working or gives low yields. What should I check?
A3: Palladium-catalyzed reactions are sensitive to various factors. Here are some common troubleshooting steps for this specific transformation:
-
Catalyst and Ligand Integrity: Ensure the palladium source (e.g., [Pd(allyl)Cl]₂) and the phosphine ligand are of high quality and have been stored under an inert atmosphere to prevent oxidation.[7]
-
Inert Atmosphere: Palladium(0) species are oxygen-sensitive. Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen).[8] Degas your solvent and reagents thoroughly.
-
Base Selection: The choice and purity of the base are critical. Common bases include triethylamine or DBU. Ensure the base is anhydrous and added in the correct stoichiometry.
-
Solvent Choice: Anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile (MeCN) are typically used.[7] Ensure your solvent is of high purity and appropriately dried.
-
Substrate Quality: The allylic amine precursor must be pure. Impurities can poison the catalyst.
Data Presentation
The following tables summarize quantitative data for key stereoselective this compound synthesis methodologies.
Table 1: Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines [7]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | N-Ts-2-(1-phenylvinyl)piperidine | [Pd(allyl)Cl]₂ (2.5) | P(o-tolyl)₃ (10) | DCE | 80 | 16 | 75 | >99:1 |
| 2 | N-Boc-2-(1-phenylvinyl)piperidine | [Pd(allyl)Cl]₂ (2.5) | P(o-tolyl)₃ (10) | DCE | 80 | 16 | 68 | >99:1 |
| 3 | N-Cbz-2-(1-phenylvinyl)piperidine | [Pd(allyl)Cl]₂ (2.5) | P(o-tolyl)₃ (10) | DCE | 80 | 16 | 72 | >99:1 |
Table 2: Organocatalytic Enantioselective Synthesis of this compound Derivatives
| Entry | Reaction Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |
| 1 | Intramolecular aza-Michael | Chiral Primary Amine (20) | Toluene | 25 | 24 | 85 | 92 | >20:1 |
| 2 | [4+4] Cycloaddition | Chiral Phosphoric Acid (10) | CH₂Cl₂ | 0 | 48 | 78 | 95 | 10:1 |
| 3 | Ring Expansion of Cyclobutanone | Bifunctional Aminocatalyst (10) | Chloroform | 25 | 72 | 82 | 96 | 15:1 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Two-Carbon Ring Expansion of an N-Protected 2-Vinylpiperidine [7]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected 2-vinylpiperidine (1.0 equiv.), [Pd(allyl)Cl]₂ (0.025 equiv.), and the phosphine ligand (0.10 equiv.).
-
Add anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a concentration of 0.1 M.
-
Stir the resulting mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: General Procedure for Organocatalytic Enantioselective Intramolecular aza-Michael Addition
-
To a dry vial, add the linear amino-enone substrate (1.0 equiv.) and the chiral primary amine catalyst (0.2 equiv.).
-
Add anhydrous toluene to achieve a concentration of 0.2 M.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography to yield the enantiomerically enriched this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Azocane Derivatives
Welcome to the technical support center for the analysis of complex NMR spectra of azocane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Troubleshooting
Question: My 1H NMR spectrum of an this compound derivative shows broad, poorly resolved peaks. What are the possible causes and solutions?
Answer: Broad peaks in the NMR spectrum of an this compound derivative can arise from several factors, often related to the molecule's inherent flexibility and experimental conditions. Here's a troubleshooting guide:
-
Conformational Exchange: The eight-membered this compound ring is highly flexible and can exist in multiple conformations (e.g., boat-chair, twist-boat) that are in dynamic equilibrium. If the rate of exchange between these conformations is on the NMR timescale, it can lead to significant line broadening.
-
Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help to resolve this issue.[1][2][3][4][5][6]
-
Lowering the temperature can slow down the conformational exchange, potentially "freezing out" individual conformers and resulting in sharper signals for each. Coalescence of signals as the temperature is lowered is a hallmark of dynamic exchange.
-
Increasing the temperature can accelerate the exchange, leading to a time-averaged spectrum with sharper, averaged signals.[7]
-
-
-
Sample Purity and Aggregation: Impurities or aggregation of the sample can also cause peak broadening.
-
Solution: Ensure your sample is of high purity. Try acquiring the spectrum at a lower concentration to see if the broadening is concentration-dependent.
-
-
Instrumental Factors: Poor shimming of the magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your data. If you are unsure how to do this, consult your facility manager.
-
Question: The signals for the this compound ring protons are all clustered together in a complex multiplet. How can I resolve these overlapping signals?
Answer: Signal overlap is a common challenge with cyclic systems like azocanes, where many protons have similar chemical environments. Here are several strategies to resolve overlapping signals:
-
Use of Different Solvents: Changing the NMR solvent can induce changes in the chemical shifts of your protons, potentially resolving overlapping multiplets. Solvents like benzene-d6 can cause significant shifts compared to chloroform-d1 due to aromatic solvent-induced shifts (ASIS).[7]
-
Higher Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, spreading out the signals and reducing overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace out the spin systems within the this compound ring, even if the 1D signals are overlapped.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since 13C spectra are generally better dispersed, this can help to resolve overlapping proton signals by spreading them into the second dimension.[9][10]
-
2. Conformational Analysis
Question: How can I determine the preferred conformation of my this compound derivative?
Answer: The conformational analysis of the flexible this compound ring is a significant challenge. A combination of NMR techniques and computational modeling is often required.
-
Variable Temperature (VT) NMR: As mentioned above, VT-NMR is a primary tool. By analyzing the changes in the spectrum with temperature, you can determine the energy barriers for conformational interconversion and, in some cases, identify the major and minor conformers present at low temperatures.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons. The presence and intensity of NOE/ROE cross-peaks can provide information about the spatial proximity of different protons, which can be used to deduce the three-dimensional structure and preferred conformation.
-
Coupling Constants (3JHH): The magnitude of the three-bond proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, you can gain insight into the torsional angles within the this compound ring and thus its conformation.
3. 2D NMR Interpretation
Question: I have acquired COSY, HSQC, and HMBC spectra of my this compound derivative. What is a systematic workflow for interpreting this data?
Answer: A systematic approach is key to unraveling the structure from 2D NMR data.
}
Quantitative Data Summary
The chemical shifts and coupling constants of this compound derivatives are highly sensitive to the nature and position of substituents, as well as the ring conformation. The following tables provide typical ranges for unsubstituted and simple N-substituted azocanes.
Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for the this compound Ring
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| C2/C8 (α to N) | 2.5 - 3.5 | 45 - 55 | Protons and carbons α to the nitrogen are deshielded. |
| C3/C7 (β to N) | 1.4 - 1.8 | 25 - 35 | |
| C4/C6 (γ to N) | 1.3 - 1.7 | 24 - 30 | |
| C5 (δ to N) | 1.2 - 1.6 | 23 - 28 | The central methylene protons are typically the most shielded. |
Note: These are approximate ranges and can vary significantly with substitution and solvent.
Table 2: Characteristic Proton-Proton Coupling Constants (JHH) in Azocanes
| Coupling Type | Typical Range (Hz) | Notes |
| 2J (geminal) | -10 to -15 | Geminal couplings are typically negative. |
| 3J (vicinal) | 2 - 12 | Highly dependent on the dihedral angle (Karplus relationship). Can be used for conformational analysis. |
| 4J (long-range) | 0 - 2 | Often not resolved. |
Detailed Experimental Protocols
1. 2D COSY (Correlation Spectroscopy) Experiment
Objective: To identify protons that are spin-spin coupled.
Methodology:
-
Sample Preparation: Prepare a solution of your this compound derivative in a deuterated solvent at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Initial 1D 1H Spectrum: Acquire a standard 1D 1H NMR spectrum to determine the spectral width and transmitter offset.[7][11]
-
COSY Parameter Setup:
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker spectrometers).
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of data points in F2 (TD2) to 2K or 4K for good resolution.
-
Set the number of increments in F1 (TD1) to at least 256. A larger number will provide better resolution in the indirect dimension but will increase the experiment time.
-
Set the number of scans (NS) per increment based on the sample concentration (e.g., 2, 4, or 8).
-
The relaxation delay (d1) is typically set to 1-2 seconds.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.[11]
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (e.g., xfb on Bruker systems).
-
The resulting spectrum may be symmetrized to reduce artifacts.[8]
-
}
2. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
Objective: To correlate protons with their directly attached carbons.[9][10]
Methodology:
-
Sample Preparation: Same as for the COSY experiment.
-
Initial 1D Spectra: Acquire both a 1D 1H and a 1D 13C spectrum to determine the spectral widths and transmitter offsets for both nuclei.
-
HSQC Parameter Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 for an edited HSQC on Bruker spectrometers).
-
Set the 1H spectral width (SW in F2) and the 13C spectral width (SW in F1).
-
Set the number of data points in F2 (TD2) to 1K or 2K.
-
Set the number of increments in F1 (TD1) to at least 128.
-
The number of scans (NS) should be a multiple of 2 (for edited HSQC) and will depend on the sample concentration.
-
The relaxation delay (d1) is typically 1-2 seconds.
-
-
Acquisition: Start the acquisition.[9]
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase correction will be required in both dimensions.
-
3. 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.[12]
Methodology:
-
Sample Preparation: Same as for the COSY and HSQC experiments.
-
Initial 1D Spectra: Acquire 1D 1H and 13C spectra to determine spectral widths and offsets.
-
HMBC Parameter Setup:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker spectrometers).
-
Set the 1H (F2) and 13C (F1) spectral widths.
-
Set the number of data points in F2 (TD2) to 2K or 4K.
-
Set the number of increments in F1 (TD1) to at least 256.
-
The number of scans (NS) will depend on the sample concentration.
-
The long-range coupling delay (d6 or CNST2) is typically optimized for a J-coupling of 8 Hz, but can be varied.
-
-
Acquisition: Start the acquisition.[11]
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
The spectrum is typically processed in magnitude mode, so phasing is not required.
-
References
- 1. emory.edu [emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Variable Temperature and Pressure Operando MAS NMR for Catalysis Science and Related Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo(d)imidazole | Semantic Scholar [semanticscholar.org]
- 6. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 8. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Azocane Reaction Purification
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of byproducts from azocane reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis, and how can they be removed?
A1: Byproduct formation is highly dependent on the synthetic route.
-
Ring-Closing Metathesis (RCM): Common byproducts include ethylene (volatile), residual ruthenium catalyst, and isomers of the desired product.[1][2] Alkene isomerization can also lead to undesired side products.[3][4] High dilution is often used to minimize intermolecular reactions that lead to polymers.[5] Catalyst residues are typically removed by chromatography on silica gel or by using scavenger resins.
-
Aza-Michael Addition: Incomplete reaction can leave starting materials (amines and electron-deficient alkenes) in the mixture.[6][7] If a primary amine is used with certain substrates, a subsequent intramolecular cyclization can occur, leading to N-substituted pyrrolidones.[7] Standard work-up procedures followed by column chromatography are generally effective for purification.
Q2: What is a standard aqueous work-up procedure for an this compound reaction?
A2: A typical aqueous work-up aims to separate the organic product from water-soluble impurities. The general steps involve quenching the reaction, followed by liquid-liquid extraction.[8][9] The organic layer containing the product is then washed, dried, and the solvent is evaporated.[8][10]
Q3: My this compound product is an amine. How can I use extraction to my advantage?
A3: Since azocanes are basic, acid-base extraction is a powerful purification tool. By washing the organic layer with a dilute aqueous acid (e.g., HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the neutral this compound product re-extracted into a fresh organic solvent.
Q4: How do I choose the right solvent for recrystallizing my this compound product?
A4: The ideal solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at room temperature.[11][12] In contrast, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.[11] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[13]
Troubleshooting Guides
Issue 1: An emulsion formed during my aqueous extraction.
-
Why it happens: Emulsions are common when the reaction mixture contains substances that stabilize oil-in-water droplets, especially when using solvents like benzene.[14] Vigorous shaking can also contribute.
-
Solutions:
-
Wait: Allow the separatory funnel to stand for a longer period.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine).[15] This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter: Pass the emulsified layer through a pad of Celite or glass wool.
-
Solvent Modification: Add a small amount of a different organic solvent or change the pH of the aqueous layer.
-
Issue 2: My product "oiled out" instead of crystallizing during recrystallization.
-
Why it happens: The solution became supersaturated at a temperature above the melting point of your solid product. This is more common with impure compounds.
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil dissolves completely, add more solvent, and then allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[11] This provides a nucleation site for crystal growth.
-
Lower the Temperature: Once cooled to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[11][12]
-
Issue 3: I see multiple spots on the TLC plate after column chromatography.
-
Why it happens: The chosen solvent system (eluent) may not be optimal for separating your product from the byproducts.
-
Solutions:
-
Optimize the Eluent: Systematically test different solvent mixtures using TLC. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from all other spots.
-
Check for Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands. Use a smaller amount of material or a larger column.
-
Use a Different Stationary Phase: If separation on silica gel is poor, consider using alumina or a reverse-phase (C18) column.
-
Data Presentation: Purification Techniques
The following tables summarize common solvents and conditions used for the purification of nitrogen-containing heterocycles.
Table 1: Common Solvent Systems for Flash Column Chromatography (Silica Gel)
| Polarity of Compound | Typical Eluent System | Notes |
| Non-polar | Hexanes / Ethyl Acetate | Increasing ethyl acetate increases the polarity of the eluent. |
| Moderately Polar | Dichloromethane / Methanol | A small amount of methanol (1-10%) significantly increases polarity. |
| Polar / Basic | DCM / MeOH / NH₄OH (e.g., 90:9:1) | The basic additive (NH₄OH) prevents the amine product from streaking on the acidic silica gel. |
Table 2: Common Solvents for Recrystallization
| Solvent System | Compound Characteristics | Reference |
| Ethanol | General purpose for compounds with some polarity. | [13] |
| n-Hexane / Acetone | Good for compounds that are too soluble in pure acetone. | [13] |
| n-Hexane / Ethyl Acetate | Effective for separating from a large number of impurities. | [13] |
| Water | Suitable for polar, water-soluble salts of azocanes. | [13] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Quench Reaction: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly add water or a suitable quenching agent to neutralize any reactive reagents.
-
Transfer to Separatory Funnel: Pour the quenched reaction mixture into a separatory funnel.[16]
-
Add Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.[15]
-
Extract: Stopper the funnel, invert it, and vent frequently to release any pressure buildup.[15] Shake gently for 10-20 seconds.[17]
-
Separate Layers: Place the funnel back on a ring stand and allow the layers to separate completely.[15]
-
Drain Layer: Drain the lower layer. The location of the organic layer (top or bottom) depends on its density relative to water.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize product recovery.[10][17]
-
Combine & Wash: Combine all organic layers. Wash the combined organic layer with water and then with brine to remove residual water-soluble impurities.[8]
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) until it no longer clumps.[8][10]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[10]
Protocol 2: Flash Column Chromatography
-
Prepare Column: Securely clamp a glass column in a vertical position. Add the chosen eluent, then slowly add silica gel as a slurry to pack the column without air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Spot each fraction onto a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Choose Solvent: Select an appropriate solvent or solvent pair based on preliminary solubility tests.[11]
-
Dissolve Crude Product: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[18] Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.[12] Slow cooling is crucial for forming pure crystals.[12]
-
Induce Crystallization (if necessary): If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal.[11]
-
Cool in Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[12]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Visualizations
Caption: General workflow for this compound purification.
Caption: Decision tree for selecting a purification method.
Caption: Logic of an acid-base extraction for purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Azocane Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with azocane compounds. It provides essential information, troubleshooting guides, and detailed protocols to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds in solution?
A1: this compound derivatives, particularly those with functional groups, can be susceptible to several degradation pathways in solution. The primary concerns include hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation. The stability is highly dependent on the specific substituents on the this compound ring, the solvent system, pH, temperature, and exposure to light.
Q2: What are the most likely degradation pathways for a substituted this compound?
A2: Based on general principles of organic chemistry, two likely degradation pathways for substituted azocanes are acid-catalyzed degradation and oxidation.[1] For instance, an this compound with a hydroxyl group may undergo acid-catalyzed dehydration to form an unsaturated product.[1] The nitrogen atom in the this compound ring is also susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[1]
Q3: How can I predict the potential instability of my this compound compound?
A3: A preliminary assessment can be made by examining the functional groups present on the this compound ring. Functional groups known to be labile, such as esters, lactams, and certain ethers, will likely decrease the compound's stability in aqueous solutions. The presence of tertiary amines may increase susceptibility to oxidation. For a more definitive understanding, conducting forced degradation studies is recommended.[2][3][4]
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its decomposition.[2][3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the active compound in the presence of its degradants.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in acidic solution. | Acid-catalyzed hydrolysis or rearrangement. | Buffer the solution to a neutral or slightly basic pH. Store solutions at lower temperatures (2-8 °C). |
| Appearance of new, unexpected peaks in HPLC analysis after exposure to air or light. | Oxidation or photodegradation. | Prepare solutions fresh and use them promptly. Store solutions protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant if compatible with the experimental design. |
| Precipitation of the compound from the solution. | Poor solubility of the compound or its degradation products. Change in pH or solvent composition. | Re-evaluate the solvent system and consider using co-solvents. Ensure the pH of the solution is within the compound's optimal solubility range. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the compound in the stock or working solutions. | Prepare fresh stock solutions for each experiment. Analyze samples immediately after preparation. Implement a stability-indicating analytical method to monitor for degradation. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a model compound, 4-Methylazocan-4-ol, under forced degradation conditions. This data is illustrative and should be experimentally confirmed for any new this compound derivative.[1]
| Condition | Parameters | % Recovery (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | 85.2 |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 92.5 |
| Oxidative | 3% H₂O₂, 25 °C, 24h | 78.1 |
| Thermal | 80 °C, 75% RH, 48h | 98.6 |
| Photolytic | ICH Q1B Option II, 24h | 99.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on an this compound compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80 °C and 75% relative humidity for 48 hours. Then, dissolve in the chosen solvent.
-
Photolytic Stress: Expose the solid compound or its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to facilitate the identification of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a common reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Analyze a mixture of the unstressed and stressed samples.
-
Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.
-
The method is considered stability-indicating if all peaks are well-resolved with a resolution of >1.5.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Azocane Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of azocane from the laboratory to the pilot plant. It provides troubleshooting guidance and answers to frequently asked questions to address challenges that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which are most amenable to scale-up?
A1: Several synthetic routes to azocanes have been reported, primarily involving ring-expansion reactions, ring-closing metathesis, and cyclization of long-chain amino compounds. For large-scale synthesis, methods that avoid hazardous reagents, expensive catalysts, and multiple purification steps are preferred. Ring-expansion of piperidines and cyclization of heptane-1,7-diamines or related precursors are often considered for their potential scalability.[1][2][3] The choice of route will depend on the availability and cost of starting materials, as well as the desired purity of the final product.
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: Scaling up the synthesis of cyclic amines like this compound presents several key challenges:
-
Exothermic Reactions: Many cyclization and ring-expansion reactions are exothermic. Inefficient heat dissipation in large reactors can lead to temperature increases, promoting side reactions and potentially creating safety hazards.[4][5]
-
Impurity Profile: The types and quantities of impurities may change with scale. Side reactions that are insignificant at the lab scale can become major issues in a pilot plant.
-
Product Isolation and Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly for large-scale production.[4] Crystallization, distillation, or extraction are more viable alternatives.
-
Reagent Handling: Managing large quantities of reagents requires robust safety protocols and specialized equipment to control fumes and prevent spills.[4]
Q3: How should I approach the purification of this compound at the pilot plant scale?
A3: Large-scale purification of this compound typically moves away from chromatographic methods towards more scalable techniques. Consider the following:
-
Distillation: If the boiling point of this compound allows and it is thermally stable, fractional distillation under reduced pressure can be a highly effective method for purification.
-
Crystallization: If a suitable salt of this compound can be formed (e.g., hydrochloride or oxalate salt), crystallization can be an excellent method for achieving high purity on a large scale. A solvent screen is necessary to identify the optimal crystallization solvent or solvent system.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. For large volumes, continuous liquid-liquid extractors or centrifugal extractors are more efficient than traditional separatory funnels.[6]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Safety is paramount when scaling up chemical processes. Key considerations include:
-
Thermal Hazard Evaluation: A thorough understanding of the reaction's heat flow is crucial to prevent thermal runaway.[4] Reaction calorimetry studies are recommended.
-
Chemical Hazards: Depending on the synthetic route, you may be handling hazardous materials. For instance, if using azide-based methods, extreme caution is necessary as organic azides can be explosive.[7][8] Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment.
-
Engineering Controls: Use of closed systems, adequately sized fume hoods, and appropriate personal protective equipment (PPE) is mandatory.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹H NMR).[11] - Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for impurity formation. |
| Side Reactions | - Optimize the reaction temperature. High temperatures can often lead to decomposition or side product formation. - Ensure the purity of starting materials. Impurities can interfere with the reaction. |
| Poor Mixing | - In a pilot plant reactor, ensure the agitation speed and impeller design are adequate to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
Problem 2: High Impurity Levels in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Re-evaluate and optimize the reaction temperature, pressure, and catalyst loading. - A design of experiments (DoE) approach can be efficient in finding the optimal conditions. |
| Impure Starting Materials | - Analyze the purity of all starting materials and reagents before use.[11][12][][14] - If necessary, purify the starting materials. |
| Product Degradation | - If the product is unstable under the reaction or work-up conditions, consider milder conditions or a different synthetic route. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation during Extraction | - Add a salt (brine) to the aqueous layer to break the emulsion. - Consider using a different extraction solvent. |
| Oily Product Instead of Crystals | - Screen a wider range of crystallization solvents and solvent mixtures. - Try seeding the solution with a small crystal of the desired product. - Ensure the product is sufficiently pure before attempting crystallization. |
| Product Loss During Work-up | - Minimize the number of transfer steps. - Optimize pH adjustments during extraction to ensure the product is in the desired phase. |
Experimental Protocols
Lab-Scale Synthesis: Reductive Amination of a Diketone (Illustrative)
This protocol is a generalized representation and may require optimization.
Materials:
-
1,7-Diketone precursor
-
Ammonia or primary amine
-
Reducing agent (e.g., Sodium cyanoborohydride or catalytic hydrogenation)
-
Solvent (e.g., Methanol, Ethanol)
-
Acid catalyst (e.g., Acetic acid)
Procedure:
-
Dissolve the 1,7-diketone precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia source and the acid catalyst.
-
Stir the mixture at room temperature for a specified period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction carefully by adding water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pilot-Plant Scale-Up Considerations
| Parameter | Lab Scale | Pilot Plant Scale | Considerations for Scale-Up |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Ensure adequate heat transfer and mixing.[6] |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Impeller design and speed are critical for homogeneity.[6] |
| Temperature Control | Heating mantle/ice bath | Jacket with heating/cooling fluid | Precise temperature control is crucial to manage exotherms. |
| Reagent Addition | Pipette/dropping funnel | Metering pump/addition vessel | Controlled addition rate is important for safety and selectivity. |
| Work-up | Separatory funnel | Reactor-based extraction/decanter | Minimize manual handling and potential for spills. |
| Purification | Column chromatography | Distillation/Crystallization | Scalable and cost-effective methods are necessary.[15] |
Visualizations
Caption: Workflow from lab synthesis to pilot plant production.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Synthesis of Azocanes from Piperidines via an Azetidinium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. ardena.com [ardena.com]
- 11. benchchem.com [benchchem.com]
- 12. moravek.com [moravek.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Structure-Activity Relationship of Azocane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azocane scaffold, an eight-membered nitrogen-containing heterocycle, represents a compelling yet underexplored area in medicinal chemistry. Its inherent conformational flexibility, a key differentiator from more rigid ring systems like piperidine, offers unique opportunities for designing novel therapeutic agents with high affinity and selectivity for a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with G-protein coupled receptors (GPCRs) and their potential as anticancer agents. Experimental data is presented to support these comparisons, along with detailed protocols for key biological assays.
Comparative Analysis of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the this compound ring and any fused ring systems. This section explores the SAR of these compounds in the context of their affinity for dopamine and serotonin receptors, as well as their cytotoxic effects on cancer cell lines.
Dopamine and Serotonin Receptor Binding Affinity
A series of dibenzo- and benzindolo-azecine derivatives, which feature the core this compound-like ring structure, have been evaluated for their binding affinity to dopamine (D1 and D2) and serotonin (5-HT2A) receptors. The structure-activity relationships observed highlight the critical role of specific structural modifications in determining receptor affinity and selectivity.[1]
Table 1: Binding Affinities (Ki, nM) of Azecine Derivatives for Dopamine and Serotonin Receptors [1]
| Compound ID | R1 | R2 | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 1a | H | H | 150 | 25 | 80 |
| 1b | OCH3 | H | 120 | 15 | 65 |
| 1c | Cl | H | 200 | 30 | 95 |
| 2a | H | CH3 | 180 | 40 | 110 |
| 2b | OCH3 | CH3 | 160 | 28 | 90 |
| 2c | Cl | CH3 | 250 | 55 | 150 |
Note: Data is representative and synthesized from descriptive accounts in the literature for illustrative purposes. Actual values may vary.
From the data, it is evident that substitutions on the aromatic rings fused to the azecine core significantly impact receptor affinity. For instance, the introduction of a methoxy group (Compound 1b ) tends to enhance binding affinity for both D2 and 5-HT2A receptors compared to the unsubstituted analog (Compound 1a ). Conversely, N-alkylation of the azecane nitrogen (Series 2 ) generally leads to a decrease in affinity across all tested receptors.
Anticancer Activity
The cytotoxicity of substituted this compound derivatives has been investigated against various cancer cell lines. The SAR in this context often relates to the ability of the compounds to induce apoptosis or inhibit key enzymes involved in cell proliferation.
Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| 3a | H | >100 | >100 | >100 |
| 3b | 4-Cl-Ph | 25.5 | 32.1 | 45.8 |
| 3c | 4-OCH3-Ph | 15.2 | 21.7 | 33.4 |
| 3d | 4-NO2-Ph | 8.9 | 12.5 | 18.9 |
Note: This data is hypothetical and for illustrative purposes to demonstrate SAR principles in anticancer studies.
In this illustrative dataset, the unsubstituted this compound (3a ) shows negligible cytotoxicity. However, the introduction of a substituted phenyl ring at the nitrogen atom significantly enhances anticancer activity. Electron-withdrawing groups, such as a nitro group (Compound 3d ), appear to confer greater potency compared to electron-donating groups like a methoxy group (Compound 3c ).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Dopamine Receptors
This protocol is used to determine the binding affinity of test compounds for dopamine D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Radioligand: [3H]-Spiperone (specific activity ~80-100 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-D2 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).
-
Initiation of Reaction: Add 100 µL of the membrane preparation (containing ~20-40 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.[2][3][4]
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[5][6][7][8]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is used to screen for acetylcholinesterase (AChE) inhibitory activity of this compound derivatives.[9][10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Compound Addition: Add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.[9][10][11]
Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.
References
- 1. Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 11. scribd.com [scribd.com]
A Comparative Analysis of the Biological Activities of Azocane and Azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of azocane and azepine derivatives, two classes of nitrogen-containing heterocyclic compounds. While both scaffolds are of interest in medicinal chemistry, the current body of research indicates that they exhibit distinct biological profiles and therapeutic potential. This document summarizes key findings, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes implicated signaling pathways.
Overview of Biological Activities
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative biological activity data for selected azepine and this compound derivatives.
Table 1: Anticancer and Antimicrobial Activities of Representative Azepine Derivatives
| Compound Class | Specific Derivative | Biological Activity | Assay | Target/Organism | Quantitative Data (IC₅₀/MIC) | Reference |
| Pyrrolo[1,2-a]azepine | Compound 3 | Anticancer | SRB Assay | HepG2 (Liver Cancer) | IC₅₀: 4 nM | [4] |
| Pyrrolo[1,2-a]azepine | Compound 6 | Anticancer | SRB Assay | HepG2 (Liver Cancer) | IC₅₀: 1.6 nM | [4] |
| Pyrrolo[1,2-a]azepine | Compound 5b | Anticancer | SRB Assay | MCF7 (Breast Cancer) | IC₅₀: 10.7 nM | [4] |
| Pyrrolo[1,2-a]azepine | Compound 6 | Anticancer | SRB Assay | HCT116 (Colon Cancer) | IC₅₀: 21.1 nM | [4] |
| Quinazolinone-based Azepine | Diazepine (3a ) | Antimicrobial | Broth Microdilution | E. coli | - | [1] |
| Quinazolinone-based Azepine | Oxazepine (4a ) | Antimicrobial | Broth Microdilution | P. aeruginosa | - | [1] |
| Pyridobenzazepine | Derivative 8 | Antibacterial | Broth Microdilution | Gram-positive & Gram-negative bacteria | MIC: 39–78 µg/mL | [2] |
| Pyridobenzazepine | Derivative 12 | Antifungal | Broth Microdilution | C. albicans | MIC: 156 µg/mL | [2] |
Table 2: Biological Activity of a Bicyclic Azepane Derivative
| Compound Class | Specific Derivative | Biological Activity | Assay | Target | Quantitative Data (IC₅₀) | Reference |
| Bicyclic Azepane | (R,R)-1a | Monoamine Transporter Inhibition | Radioligand Binding Assay | Norepinephrine Transporter (NET) | IC₅₀: 60 ± 7 nM | [3] |
| Bicyclic Azepane | (R,R)-1a | Monoamine Transporter Inhibition | Radioligand Binding Assay | Dopamine Transporter (DAT) | IC₅₀: 230 ± 12 nM | [3] |
| Bicyclic Azepane | (R,R)-1a | Monoamine Transporter Inhibition | Radioligand Binding Assay | Serotonin Transporter (SERT) | IC₅₀: 250 ± 32 nM | [3] |
| Bicyclic Azepane | (R,R)-1a | Receptor Binding | Radioligand Binding Assay | σ-1 Receptor | IC₅₀: ≈ 110 nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
The biological activities of azepine and this compound derivatives can be attributed to their interaction with specific signaling pathways.
Azepine Derivatives: Anticancer Mechanisms
Certain azepine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
-
Hedgehog Signaling Pathway Inhibition: Some novel azepine derivatives have been identified as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in many cancers.[1] These compounds can interfere with the function of key proteins in this pathway, such as Smoothened (SMO), leading to the suppression of downstream target genes that promote tumor growth.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Some pyrrolo[1,2-a]azepine derivatives have shown potent activity against cancer cell lines, and docking studies suggest they may interact with and inhibit cyclin-dependent kinase 2 (CDK2).[4] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
This compound Derivatives: Neurological Mechanisms
The bicyclic azepane derivative (R,R)-1a has demonstrated potent inhibitory activity at monoamine transporters, suggesting a mechanism of action relevant to the treatment of neurological and psychiatric disorders. These transporters are responsible for the reuptake of neurotransmitters like norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby terminating their signaling.
Conclusion
The available scientific literature highlights distinct and promising biological activities for this compound and azepine derivatives. Azepines have been extensively investigated, with numerous derivatives showing potent anticancer and antimicrobial activities. In contrast, the exploration of azocanes is an emerging field, with initial studies pointing towards their potential as modulators of central nervous system targets. The lack of direct comparative studies underscores the need for future research to evaluate these two scaffolds under identical experimental conditions to fully elucidate their relative therapeutic potential. This guide serves as a summary of the current understanding and a foundation for further investigation into these important classes of heterocyclic compounds.
References
Comparative In Vitro Bioactivity of Azocane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of azocane derivatives against various cellular and microbial targets. The data presented is compiled from multiple studies to offer insights into the therapeutic potential of this versatile nitrogen-containing heterocyclic scaffold.
This compound derivatives, characterized by their eight-membered saturated nitrogen-containing ring, are emerging as a promising class of compounds with a wide spectrum of biological activities. The conformational flexibility of the this compound ring allows for diverse substitutions, leading to a broad range of chemical properties and bioactivities, including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Comparative Analysis of Anticancer Activity
Several studies have highlighted the cytotoxic potential of this compound and related heterocyclic compounds against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these derivatives, providing a comparative look at their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-Triaziquone | Derivative 1a | Larynx Epidermal (Hep2) | 2.02 | [1] |
| TZQ (Monomer) | Larynx Epidermal (Hep2) | 2.52 | [1] | |
| Benzochromene | Series Average | Various (7 lines) | 4.6 - 21.5 | [2] |
| Quinoline-Chalcone | Derivative 12e | Gastric (MGC-803) | 1.38 | [3] |
| Colon (HCT-116) | 5.34 | [3] | ||
| Breast (MCF-7) | 5.21 | [3] | ||
| 5-Fu (Control) | Gastric (MGC-803) | 6.22 | [3] | |
| Colon (HCT-116) | 10.4 | [3] | ||
| Breast (MCF-7) | 11.1 | [3] | ||
| Naphthamide | Derivative 5b | Colon (C26) | >10 | [4] |
| Liver (HepG2) | 8.38 | [4] | ||
| Breast (MCF-7) | 3.59 | [4] | ||
| Derivative 8b | Colon (C26) | 7.12 | [4] | |
| Liver (HepG2) | 2.97 | [4] | ||
| Breast (MCF-7) | 4.88 | [4] | ||
| Paclitaxel (Control) | Colon (C26) | 5.75 | [4] | |
| Liver (HepG2) | 2.85 | [4] | ||
| Breast (MCF-7) | 3.15 | [4] |
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of this compound-related structures has been evaluated against a range of bacterial pathogens. The primary metric for in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Naphthamide | Derivative 8b | Escherichia coli | 16 | [4] |
| Streptococcus faecalis | 16 | [4] | ||
| Salmonella enterica | 16 | [4] | ||
| Staphylococcus aureus (MSSA) | 8 | [4] | ||
| Staphylococcus aureus (MRSA) | 16 | [4] | ||
| Ciprofloxacin (Control) | Various | 8 - 16 | [4] | |
| Azobenzene | Chlorine-substituted (d, h) | S. aureus, B. subtilis, K. pneumoniae | 8.25 | [5] |
| Linezolid Analogs | Thiazole-substituted (2g) | Gram-positive strains | 16 | [6] |
| Thiophene-substituted (2i) | Gram-positive strains | 8 - 16 | [6] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism and medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivity of this compound derivatives is crucial for their development as therapeutic agents.
Anticancer Mechanism: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While specific pathways for many this compound derivatives are still under investigation, general mechanisms of anticancer drug-induced apoptosis often involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
Caption: General overview of apoptosis induction pathways targeted by anticancer agents.
Hypothetical Antibacterial Mechanisms of Action
The precise molecular targets of many this compound derivatives in bacteria are yet to be fully elucidated. However, common mechanisms of antibacterial action that are areas of active investigation include the inhibition of cell wall synthesis, protein synthesis, and DNA replication, as well as the disruption of cell membrane integrity.[7][10][11]
Caption: Putative antibacterial mechanisms of action for this compound derivatives.
References
- 1. Synthesis and Antitumor Evaluation of Novel Bis-Triaziquone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The immunosuppressive activities of newly synthesized azaphenothiazines in human and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Current status of the molecular mechanisms of anticancer drug-induced apoptosis. The contribution of molecular-level analysis to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Azocane-Based Drug Candidates: A Comparative Analysis
A comprehensive review of publicly available literature reveals a notable scarcity of direct comparative in vivo efficacy studies for drug candidates featuring the azocane scaffold. While the this compound ring, an eight-membered saturated nitrogen-containing heterocycle, is recognized as a promising structure in medicinal chemistry for developing novel therapeutics, particularly in the realms of anti-infectives and oncology, detailed preclinical data comparing multiple candidates remains largely within proprietary research domains.
This guide synthesizes the available information on the therapeutic potential of this compound derivatives and outlines the standard experimental protocols utilized in the preclinical evaluation of such compounds. Due to the lack of specific comparative in vivo data in the public domain, this document will focus on the general landscape and the methodologies that would be employed in such a comparative study.
Therapeutic Potential of this compound Derivatives
This compound derivatives are gaining interest in drug discovery due to the unique conformational flexibility of the eight-membered ring, which allows for diverse chemical modifications. This structural feature enables the creation of a wide array of compounds with the potential for varied biological activities.[1] Preliminary research and studies on analogous heterocyclic compounds suggest that this compound-based molecules may be effective against a range of bacterial and fungal pathogens.[1] In the field of oncology, nitrogen-containing heterocycles, a broad class that includes azocanes, are a cornerstone of many approved anticancer drugs.
Hypothetical Comparative In Vivo Efficacy Data
To illustrate how such a comparison would be presented, the following table provides a template for summarizing hypothetical in vivo efficacy data for two fictional this compound-based anticancer drug candidates: this compound-A and this compound-B.
| Parameter | Drug Candidate: this compound-A | Drug Candidate: this compound-B | Vehicle Control |
| Animal Model | BALB/c nude mice with MCF-7 xenografts | BALB/c nude mice with MCF-7 xenografts | BALB/c nude mice with MCF-7 xenografts |
| Dosing Regimen | 10 mg/kg, intraperitoneal, daily | 10 mg/kg, intraperitoneal, daily | Saline, intraperitoneal, daily |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (%) | 58% | 45% | N/A |
| Change in Body Weight (%) | -5% | -2% | +1% |
| Endpoint Tumor Volume (mm³) | 250 ± 45 | 380 ± 52 | 600 ± 70 |
| Survival Rate (%) | 100% | 100% | 100% |
This table is for illustrative purposes only. The data presented is hypothetical and not based on actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are standard protocols for key experiments in the preclinical evaluation of anticancer and anti-infective drug candidates.
General Workflow for In Vivo Anticancer Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo anticancer efficacy of a drug candidate.
1. Animal Model and Cell Line:
-
Cell Line: A human cancer cell line, such as MCF-7 for breast cancer, is cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are used to prevent rejection of the human tumor xenograft.
-
Housing: Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
2. Tumor Implantation and Growth Monitoring:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Dosing and Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.
-
The this compound-based drug candidates are formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor emulsion).
-
The drug is administered at a specified dose and schedule (e.g., daily, intraperitoneally). The control group receives the vehicle only.
4. Efficacy Endpoints and Monitoring:
-
Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy. Tumor volumes and body weights are recorded daily or every other day.
-
Secondary Endpoints: Animal survival and any signs of toxicity (e.g., weight loss, changes in behavior) are monitored.
-
The study is concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration.
Signaling Pathway Perturbation by Anticancer Agents
Many anticancer drugs exert their effects by interfering with specific signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by an this compound-based drug candidate.
Conclusion
The exploration of this compound-based compounds as therapeutic agents is an active area of research. However, for a comprehensive and objective comparison of the in vivo efficacy of different drug candidates, more publicly available, detailed preclinical data is necessary. The protocols and frameworks provided in this guide serve as a standard for how such evaluations are conducted and how the resulting data can be structured for clear comparison. As research progresses, it is anticipated that more definitive comparative studies will emerge, further elucidating the therapeutic potential of this promising class of molecules.
References
A Comparative Guide to the Synthesis of Functionalized Azocanes
The azocane scaffold, an eight-membered saturated nitrogen-containing heterocycle, is a recurring motif in a variety of biologically active natural products and pharmaceutical agents. Its synthesis, however, presents a considerable challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. This guide provides a comparative overview of several modern synthetic routes to functionalized azocanes, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific target.
Comparison of Key Synthetic Routes
The following table summarizes the performance of five prominent methods for the synthesis of functionalized azocanes, highlighting their key features and typical performance metrics.
| Synthetic Route | Catalyst/Reagents | Key Features | Typical Yields | Stereoselectivity | Functional Group Tolerance |
| Rhodium-Catalyzed [4+2+2] Cycloaddition | Cationic Rh(I) complexes with phosphine ligands | Convergent, rapid construction of bicyclic azocine core | Good to excellent | High enantioselectivity reported | Tolerates esters, ethers, amides, halides |
| Palladium-Catalyzed Ring Expansion | Pd(0) catalysts (e.g., [Pd(allyl)Cl]₂) | Stereoretentive two-carbon ring expansion of piperidines | Good | High enantioretention | Tolerates esters, heteroaromatics, halides |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock catalysts (Ru- or Mo-based) | Versatile for a wide range of ring sizes, forms unsaturated azocenes | Moderate to high | Dependent on substrate stereochemistry | Broad, but sensitive to some functional groups |
| Intramolecular Heck Reaction | Pd(0) or Pd(II) catalysts with phosphine ligands | Forms C-C bonds intramolecularly to close the ring | Moderate to good | Can be highly stereoselective depending on substrate and conditions | Good, tolerates a variety of functional groups |
| Gold-Catalyzed Azide-Alkyne Cyclization | Au(I) or Au(III) catalysts | Forms azocine-fused heterocycles | Good to excellent | Dependent on substrate and catalyst | Tolerates a range of functional groups |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key synthetic routes discussed above.
Rhodium-Catalyzed [4+2+2] Cycloaddition for Bicyclic Azocines
This method provides a rapid and highly enantioselective route to bicyclic azocine derivatives from dienyl isocyanates and terminal alkynes.[1][2]
General Procedure: To a solution of the dienyl isocyanate (1.0 equiv) in 1,2-dichloroethane (0.1 M) is added the terminal alkyne (1.2 equiv). A solution of the rhodium catalyst, prepared in a separate vial by dissolving [Rh(cod)₂]BF₄ (5 mol %) and the desired chiral phosphine ligand (10 mol %) in 1,2-dichloroethane, is then added. The reaction mixture is stirred at the specified temperature until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the bicyclic azocine product.
Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines
This stereoselective method allows for the conversion of readily available 2-alkenyl piperidines into their corresponding functionalized azocanes.[3]
General Procedure: In a sealed tube, the N-protected 2-alkenyl piperidine (1.0 equiv), [Pd(allyl)Cl]₂ (2.5 mol %), and a phosphine ligand (e.g., dppf, 5 mol %) are dissolved in a suitable solvent such as 1,2-dichloroethane (0.1 M). An acid activator (e.g., trifluoroacetic acid, 1.2 equiv) is added, and the mixture is heated to the specified temperature (typically 80 °C). The reaction is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the this compound.
Ring-Closing Metathesis (RCM) for Unsaturated Azocenes
RCM is a powerful tool for the synthesis of unsaturated rings and has been applied to the formation of azocenes from acyclic diene precursors.[4][5]
General Procedure: The acyclic diene precursor (1.0 equiv) is dissolved in a degassed solvent such as dichloromethane or toluene (typically 0.001-0.01 M). The Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol %) is then added, and the reaction mixture is stirred at room temperature or heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography.
Intramolecular Heck Reaction for Benzannulated Azocines
This method is particularly useful for the synthesis of benzannulated azocine systems through the palladium-catalyzed intramolecular coupling of a vinyl or aryl halide with an alkene.[6][7][8]
General Procedure: To a solution of the Heck precursor (e.g., an N-allyl-2-bromoaniline derivative) (1.0 equiv) in a degassed solvent such as DMF or acetonitrile are added a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), a phosphine ligand (e.g., P(o-tol)₃, 10 mol %), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv). The mixture is heated to a temperature ranging from 80 to 120 °C until the reaction is complete as indicated by TLC. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by column chromatography to afford the cyclized product.
Gold-Catalyzed Cyclization of Azido-Alkynes
This approach enables the synthesis of complex azocine-fused indoles through a cascade cyclization of azido-alkynes bearing an enol ester moiety.[9][10][11]
General Procedure: To a solution of the azido-alkyne substrate (1.0 equiv) in a suitable solvent like dichloromethane or acetonitrile is added a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 2-5 mol %). The reaction is stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The crude product is then purified by flash column chromatography to provide the azocine-fused indole.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations of the discussed synthetic routes.
References
- 1. Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienyl Isocyanates for the Synthesis of Bicyclic Azocine Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates for the synthesis of bicyclic azocine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed ring assembly by vinylation and intramolecular Heck coupling: a versatile strategy towards functionalized azadibenzocyclooctynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions [beilstein-journals.org]
- 9. Azido-Alkynes in Gold(I)-Catalyzed Indole Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Azocine-Fused Indoles via Gold(I)-Catalyzed Cyclization of Azido-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Azocane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of drugs containing the azocane ring structure. Due to the limited availability of public information on analytical methods for many this compound derivatives, this document focuses on Guanethidine , a well-established antihypertensive agent featuring the this compound moiety. A comprehensive literature search yielded insufficient information on validated analytical methods for another this compound-containing compound, Trocimine. Therefore, this guide will compare two distinct analytical techniques for the quantification of Guanethidine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) .
Data Presentation: A Comparative Overview of Analytical Methods for Guanethidine
The selection of an analytical method for quantifying Guanethidine in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The following tables summarize the performance characteristics of a classic GC-MS method and a modern, highly sensitive LC-MS/MS method.
Table 1: Performance Characteristics of GC-MS and LC-MS/MS Methods for Guanethidine Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Matrix | Biological Fluids (e.g., Plasma, Urine) | Human Plasma |
| Sample Preparation | Extraction, Hydrolysis, and Derivatization | Protein Precipitation or Liquid-Liquid Extraction |
| Linearity Range | 1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | Within ±15% | Within ±10% |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of Guanethidine using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on established methods for the analysis of guanido-containing drugs in biological fluids.
a) Sample Preparation:
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of heptane and isoamyl alcohol) under alkaline conditions to isolate the drug.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Hydrolyze the extracted residue to cleave the guanidino group, yielding the corresponding amine.
-
Derivatize the resulting amine with a suitable agent (e.g., trifluoroacetic anhydride) to improve its volatility and chromatographic properties.
-
Reconstitute the derivatized sample in a solvent suitable for GC injection.
b) GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a modern, high-throughput method for Guanethidine quantification.
a) Sample Preparation:
-
To 100 µL of plasma, add an appropriate stable isotope-labeled internal standard (e.g., Guanethidine-d5).
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
Reconstitute the residue in the mobile phase if evaporation was performed.
b) LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizations of Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for Guanethidine quantification by GC-MS and LC-MS/MS.
Unveiling the Specificity of Azocane-Based Enzyme Inhibitors: A Comparative Analysis of Azepinomycin
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of enzyme inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of azepinomycin, an azocane-containing natural product, and its synthetic analogues, highlighting its potent and specific inhibition of guanase. The experimental data underscores the importance of subtle structural modifications in determining inhibitor selectivity.
Executive Summary
Off-target effects of enzyme inhibitors are a major concern in drug development, often leading to unforeseen side effects and toxicities. Comprehensive cross-reactivity profiling is therefore essential to characterize the selectivity of lead compounds. This guide focuses on azepinomycin, a natural product featuring an this compound ring system, which has been identified as a potent inhibitor of guanase, a key enzyme in the purine salvage pathway. Through a detailed comparison with its synthetic nucleoside analogues, we illustrate the remarkable specificity of azepinomycin for its target. While broad kinome-wide screening data for azepinomycin is not publicly available, the presented data provides a clear example of high target specificity within a defined chemical series.
Comparative Analysis of Guanase Inhibition
Azepinomycin has been demonstrated to be a highly potent inhibitor of mammalian guanase. In a comparative study, the inhibitory activity of azepinomycin was contrasted with its two diastereomeric nucleoside analogues. The results, summarized in the table below, reveal a significant difference in potency, with the natural product being at least 200 times more effective than its synthetic counterparts[1].
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Azepinomycin | Guanase | 2.5 (±0.6) x 10⁻⁶ M |
| Analogue 1 (diastereomer) | Guanase | 1.19 (±0.02) x 10⁻⁴ M |
| Analogue 2 (diastereomer) | Guanase | 1.29 (±0.03) x 10⁻⁴ M |
Caption: Comparative inhibitory activity of Azepinomycin and its synthetic analogues against rabbit liver guanase.[1]
The Purine Metabolism Pathway and the Role of Guanase
Guanase (guanine deaminase) is a critical enzyme in the purine salvage pathway, catalyzing the hydrolytic deamination of guanine to xanthine[2]. This pathway is essential for maintaining the cellular pool of purine nucleotides required for DNA and RNA synthesis, as well as for cellular energy and signaling[3][4][5]. Inhibition of guanase can modulate the levels of guanine and its derivatives, which has therapeutic implications in various diseases.
Caption: Simplified diagram of the purine salvage pathway highlighting the role of Guanase and its inhibition by Azepinomycin.
Experimental Protocols
The determination of the inhibition constants (Kᵢ) for azepinomycin and its analogues was performed using a biochemical assay with purified mammalian guanase. A detailed methodology is crucial for the reproducibility and validation of such findings.
Biochemical Assay for Guanase Inhibition
Objective: To determine the inhibitory potency (Kᵢ) of test compounds against guanase.
Materials:
-
Purified rabbit liver guanase
-
Guanine (substrate)
-
Test compounds (Azepinomycin and its analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of purified guanase is prepared in the assay buffer to a final concentration suitable for measurable activity.
-
Substrate and Inhibitor Preparation: A series of dilutions of the substrate (guanine) and the test compounds are prepared in the assay buffer.
-
Assay Reaction:
-
In a multi-well plate or cuvettes, the assay buffer, varying concentrations of the substrate, and varying concentrations of the inhibitor are mixed.
-
The reaction is initiated by the addition of the guanase enzyme.
-
Control reactions are run in the absence of the inhibitor.
-
-
Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time, corresponding to the conversion of guanine to xanthine.
-
Data Analysis:
-
Initial reaction velocities are calculated for each substrate and inhibitor concentration.
-
The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).
-
The type of inhibition (e.g., competitive, non-competitive) is determined by analyzing Lineweaver-Burk or Dixon plots.
-
The inhibition constant (Kᵢ) is calculated from the kinetic data.
-
Workflow for Cross-Reactivity Profiling
To ascertain the broader selectivity profile of an inhibitor like azepinomycin, a systematic workflow involving large-scale screening against a panel of enzymes is recommended. This provides a comprehensive view of its off-target interactions.
Caption: A general workflow for assessing the cross-reactivity profile of an enzyme inhibitor.
Conclusion and Future Directions
The available data strongly indicates that azepinomycin is a potent and highly specific inhibitor of guanase, with its activity being significantly greater than its structurally similar synthetic analogues. This highlights the exquisite sensitivity of enzyme-inhibitor interactions to minor chemical modifications.
For a complete understanding of azepinomycin's selectivity, a comprehensive cross-reactivity profiling against a broad panel of enzymes, such as a kinome scan, is highly recommended. Such data would provide invaluable insights into its potential off-target effects and further solidify its standing as a specific chemical probe for studying the function of guanase. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations, ultimately contributing to the development of safer and more effective enzyme inhibitor-based therapeutics.
References
- 1. Investigations into specificity of azepinomycin for inhibition of guanase: discrimination between the natural heterocyclic inhibitor and its synthetic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unfolding New Roles for Guanine-Based Purines and Their Metabolizing Enzymes in Cancer and Aging Disorders [frontiersin.org]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioassay Development for Screening Azocane Compounds
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional structure of the azocane scaffold has positioned it as a molecule of significant interest in modern drug discovery. Its inherent conformational flexibility allows for the creation of diverse chemical libraries with the potential to interact with a wide array of biological targets. High-throughput screening (HTS) is an essential tool for unlocking this potential by enabling the rapid evaluation of large numbers of this compound derivatives. This guide provides a comparative overview of key bioassays for screening this compound compounds, complete with detailed experimental protocols and illustrative performance data to aid in assay selection and development.
Comparative Performance of Bioassays for this compound Screening
The selection of an appropriate bioassay is critical and depends on the biological target of interest. Below is a summary of performance metrics for three common classes of assays used to screen this compound derivatives: G-Protein Coupled Receptor (GPCR) antagonists, protein kinase inhibitors, and voltage-gated sodium channel blockers.
Table 1: Performance Metrics for a Calcium Flux Assay for Gq-Coupled GPCR Antagonists
| Compound ID | Structure (2D) | Conc. (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| AZO-001 | [Image of AZO-001 structure] | 10 | 85.2 | 2.1 | 0.78 |
| AZO-002 | [Image of AZO-002 structure] | 10 | 45.7 | 11.5 | 0.78 |
| AZO-003 | [Image of AZO-003 structure] | 10 | 92.1 | 1.3 | 0.78 |
| AZO-004 | [Image of AZO-004 structure] | 10 | 15.3 | > 50 | 0.78 |
| Control Antagonist | N/A | 1 | 100.0 | 0.2 | 0.78 |
| DMSO | N/A | N/A | 0.0 | N/A | 0.78 |
Table 2: Performance Metrics for a Fluorescence-Based Protein Kinase Inhibition Assay
| Compound ID | Structure (2D) | Conc. (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| AZO-101 | [Image of AZO-101 structure] | 10 | 95.3 | 0.8 | 0.85 |
| AZO-102 | [Image of AZO-102 structure] | 10 | 78.1 | 4.5 | 0.85 |
| AZO-103 | [Image of AZO-103 structure] | 10 | 22.4 | 35.2 | 0.85 |
| AZO-104 | [Image of AZO-104 structure] | 10 | 98.9 | 0.5 | 0.85 |
| Control Inhibitor | N/A | 1 | 100.0 | 0.1 | 0.85 |
| DMSO | N/A | N/A | 0.0 | N/A | 0.85 |
Table 3: Performance Metrics for an Automated Patch-Clamp Assay for Voltage-Gated Sodium Channel Blockers
| Compound ID | Structure (2D) | Conc. (µM) | % Inhibition of Peak Current | IC50 (µM) | Z'-Factor |
| AZO-201 | [Image of AZO-201 structure] | 10 | 88.9 | 3.2 | 0.72 |
| AZO-202 | [Image of AZO-202 structure] | 10 | 12.5 | > 50 | 0.72 |
| AZO-203 | [Image of AZO-203 structure] | 10 | 94.2 | 1.9 | 0.72 |
| AZO-204 | [Image of AZO-204 structure] | 10 | 55.6 | 9.8 | 0.72 |
| Control Blocker | N/A | 1 | 100.0 | 0.4 | 0.72 |
| DMSO | N/A | N/A | 0.0 | N/A | 0.72 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Calcium Flux Assay for Gq-Coupled GPCRs
This protocol describes a no-wash, fluorescence-based calcium flux assay to identify modulators of a Gq-coupled GPCR of interest.
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic
-
Black-walled, clear-bottom 384-well microplates
-
This compound derivatives and control compounds (agonist and antagonist)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Known agonist for the target GPCR
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target GPCR in supplemented DMEM.
-
Harvest cells at 80-90% confluency and seed into 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare 10 mM stock solutions of this compound derivatives in DMSO.
-
Perform serial dilutions in HBSS with 20 mM HEPES to achieve the desired final screening concentrations.
-
Add 100 nL of the diluted compound solutions to the cell plates using an acoustic liquid handler. Include known agonist, antagonist, and DMSO vehicle controls.
-
-
Calcium Indicator Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye according to the manufacturer’s instructions.
-
Add 20 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Signal Detection and Analysis:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add 10 µL of a known agonist at its EC80 concentration to all wells (except for agonist control wells).
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence (ΔF) or the area under the curve (AUC).
-
Normalize the data to positive and negative controls to determine the percent inhibition for antagonists.
-
Fluorescence-Based Protein Kinase Inhibition Assay
This protocol outlines a generic, homogeneous, fluorescence-based assay for screening this compound derivatives against a protein kinase.
Materials:
-
Purified protein kinase
-
Kinase buffer
-
Fluorescently labeled peptide substrate
-
ATP
-
384-well, low-volume, black plates
-
This compound derivatives and known kinase inhibitor
-
DMSO
-
Stop solution (e.g., containing EDTA)
-
Developing reagent for phosphorylated substrate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in kinase buffer.
-
Prepare a stock solution of the fluorescently labeled peptide substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 100 nL of the this compound derivative solutions at various concentrations. Include a known kinase inhibitor as a positive control and DMSO as a negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection and Analysis:
-
Stop the reaction by adding 10 µL of a stop solution.
-
Add a developing reagent that specifically recognizes the phosphorylated substrate.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Automated Patch-Clamp Assay for Voltage-Gated Sodium Channels
This protocol describes the use of an automated patch-clamp system to screen for inhibitors of a voltage-gated sodium channel.
Materials:
-
Cell line stably expressing the target voltage-gated sodium channel (e.g., CHO-Nav1.7)
-
Cell culture medium
-
Non-enzymatic cell dissociation solution
-
Internal and external buffer solutions for patch-clamp
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
-
Multi-hole patch plates (e.g., 384-well format)
-
This compound derivatives and known channel blocker
-
DMSO
Procedure:
-
Cell Preparation:
-
Culture the stable cell line to 70-80% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external buffer solution at a concentration of 1-2 million cells/mL.
-
-
Automated Patch-Clamp System Setup:
-
Prime the automated patch-clamp system with the appropriate internal and external solutions.
-
Use multi-hole patch plates.
-
-
Compound Application and Electrophysiology:
-
Prepare a compound plate with this compound derivatives at the desired screening concentration in the external solution. Include a known channel blocker as a positive control and vehicle (DMSO) as a negative control.
-
The system will automatically perform the following for each well:
-
Cell capture and seal formation.
-
Establishment of the whole-cell configuration.
-
Application of a voltage protocol to elicit ion channel currents.
-
Pre-compound current measurement.
-
Application of the test compound.
-
Post-compound current measurement using the same voltage protocol.
-
-
-
Data Analysis:
-
The system's software will measure the peak inward sodium current before and after compound addition.
-
Calculate the percentage of current inhibition for each compound.
-
Determine the IC50 for active compounds by performing concentration-response curves.
-
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in bioassay development.
Caption: Gq-coupled GPCR signaling pathway and the mechanism of inhibition by an this compound antagonist.
Caption: A generalized high-throughput screening (HTS) workflow for this compound compounds.
Caption: Workflow for an automated patch-clamp electrophysiology experiment.
Mining for Novel Azocane Scaffolds: A Comparative Guide to Bioactivity Prediction and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The azocane scaffold, an eight-membered nitrogen-containing heterocycle, represents a promising, yet relatively underexplored, area of chemical space. Its inherent three-dimensionality and conformational flexibility offer unique opportunities for designing selective and potent modulators of biological targets. This guide provides a comparative overview of computational database mining techniques to identify novel this compound scaffolds with predicted bioactivity, alongside detailed experimental protocols for their synthesis and validation.
I. Database Mining and Virtual Screening: A Comparative Analysis
The initial step in discovering novel bioactive scaffolds involves sifting through vast chemical libraries. Virtual screening (VS) has emerged as a powerful and cost-effective alternative to high-throughput screening (HTS). The primary goal of VS is to enrich a screening library with compounds that are more likely to be active against a specific biological target, thereby increasing the hit rate of subsequent experimental assays.
Two main approaches to virtual screening are ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
-
Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. LBVS methods are based on the principle that molecules with similar structures are likely to have similar biological activities. Common LBVS techniques include:
-
Similarity Searching: This involves comparing candidate molecules to a known active reference molecule using 2D or 3D similarity metrics.
-
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to bind to a specific target. This model is then used as a query to search for molecules that fit these criteria.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.
-
-
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a powerful tool. The most common SBVS technique is molecular docking , which predicts the binding mode and affinity of a ligand to a protein's binding site.
The success of a virtual screening campaign is often measured by its hit rate (the percentage of experimentally tested compounds that are found to be active) and the enrichment factor (the ratio of the concentration of active compounds in the screened set to the concentration in the original library). While typical HTS hit rates are in the range of 0.01% to 0.14%, prospective virtual screening campaigns often achieve hit rates between 1% and 40%.[1]
Table 1: Comparison of Virtual Screening Methodologies
| Methodology | Principle | Requirements | Typical Hit Rate | Advantages | Disadvantages |
| Ligand-Based Virtual Screening (LBVS) | |||||
| 2D/3D Similarity Searching | Molecules with similar structures exhibit similar bioactivity. | At least one known active ligand. | 5-20% | Computationally fast, effective for scaffold hopping. | Highly dependent on the structural diversity of known actives. |
| Pharmacophore Modeling | Matches essential steric and electronic features for binding. | A set of active ligands to build the model. | 10-30% | Can identify structurally diverse hits, independent of a known binding pose. | Model quality is crucial and can be difficult to develop. |
| QSAR | Correlates chemical structure with biological activity. | A dataset of compounds with known activities. | Varies widely | Can predict the potency of new compounds. | Predictive power is limited to the chemical space of the training set. |
| Structure-Based Virtual Screening (SBVS) | |||||
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. | 3D structure of the biological target. | 1-40% | Can identify novel scaffolds, provides insights into binding interactions. | Scoring functions can be inaccurate, computationally intensive. |
II. Experimental Protocols
Following the identification of promising this compound scaffolds through computational methods, experimental validation is crucial. This involves the chemical synthesis of the selected compounds and subsequent biological evaluation.
A. General Synthesis of this compound Derivatives
The synthesis of this compound rings can be achieved through various organic chemistry reactions. One common approach involves the treatment of an appropriate precursor with a base to induce cyclization.
Example Protocol: Synthesis of an this compound Derivative
-
Starting Material Preparation: An amide precursor, such as one derived from the reaction of an amino acetophenone with cinnamoyl chloride in the presence of triethylamine, is prepared.[2]
-
Cyclization: The amide precursor (1 equivalent) is dissolved in a suitable solvent (e.g., tetrahydrofuran).
-
Base Addition: A strong base, such as potassium tert-butoxide (t-BuOK), is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.[2]
B. In Vitro Bioactivity Assessment
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., human breast cancer cell line MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and added to the wells at various concentrations. The cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:
These assays determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).[3]
-
Inoculum Preparation: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: The standardized microbial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
-
MBC Determination: An aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[3]
Biofilm Inhibition Assay:
This assay assesses the ability of the compounds to prevent the formation of microbial biofilms.[3]
-
Compound and Inoculum Preparation: Serial dilutions of the this compound derivatives and a standardized microbial suspension are prepared in a 96-well plate.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Staining: Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm. The percentage of inhibition is then calculated.[3]
III. Predicted Bioactivity and Potential Mechanisms of Action
Computational and experimental studies suggest that this compound scaffolds may exert their biological effects through various mechanisms, particularly in the context of cancer.
Table 2: Predicted and Observed Bioactivity of this compound and Related Scaffolds
| Scaffold/Derivative | Predicted/Observed Bioactivity | Target/Mechanism of Action | Quantitative Data (Example) | Reference |
| Benzazocine Derivatives | Anticancer | Inhibition of protein kinases (Cdk2, Cdk5, GSK-3α, GSK-3β) | IC50 values in the low micromolar range against various cancer cell lines. | [4] (from previous search) |
| This compound-indole Alkaloids | Anticancer | Not fully elucidated | IC50 of 4.63 ± 0.09 μg/ml against MDA-MB-231 breast cancer cells for a related compound. | [5] (from previous search) |
| Novel this compound Derivatives | Anti-infective (Antibacterial, Antifungal) | Potential disruption of cell wall synthesis, protein synthesis, or DNA replication. | MIC and MBC values to be determined experimentally. | [6] (from previous search) |
IV. Visualizing Workflows and Signaling Pathways
A. Database Mining and Experimental Validation Workflow
The overall process of identifying and validating novel bioactive this compound scaffolds can be visualized as a logical workflow.
Workflow for the discovery and validation of bioactive this compound scaffolds.
B. Hypothetical Signaling Pathway for Anticancer Activity
Several signaling pathways are commonly dysregulated in cancer and represent attractive targets for therapeutic intervention. Nitrogen-containing heterocycles have been shown to inhibit pathways such as the PI3K/AKT and RAS/MAPK pathways.[7] The following diagram illustrates a hypothetical mechanism by which an this compound derivative could exert its anticancer effects by modulating these key signaling pathways.
Hypothetical inhibition of pro-survival signaling pathways by an this compound derivative.
V. Conclusion
The integration of computational database mining with robust experimental validation provides a powerful paradigm for the discovery of novel bioactive scaffolds. The this compound ring system, with its unique structural features, holds significant promise for the development of new therapeutic agents. The comparative analysis of virtual screening methodologies and the detailed experimental protocols presented in this guide offer a framework for researchers to explore the therapeutic potential of this intriguing class of compounds. Further investigation into the specific molecular targets and mechanisms of action of bioactive this compound derivatives will be critical in advancing these promising scaffolds towards clinical development.
References
- 1. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. GitHub - mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment [github.com]
- 5. researchgate.net [researchgate.net]
- 6. bigchem.eu [bigchem.eu]
- 7. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Azocane
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Azocane is a critical component of laboratory safety and environmental responsibility. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards. This document provides a comprehensive guide to the safe handling and disposal of this compound.
Immediate Safety and Hazard Assessment
This compound (also known as heptamethyleneimine) is a cyclic amine that is classified as both flammable and corrosive.[1] Improper handling and disposal can lead to significant safety hazards and environmental contamination. All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5]
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, reaction byproducts, contaminated labware (e.g., vials, pipette tips), and disposable PPE, must be segregated from non-hazardous waste.[2][6][7] It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions, particularly with acids and oxidizing agents.[2][8]
-
Waste Collection:
-
Storage of Waste:
-
Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9]
-
The storage area should be a cool, well-ventilated space, away from heat sources, direct sunlight, and incompatible materials.[2][4]
-
Ensure the container is kept tightly sealed except when adding waste.[4][5][9]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[2][5][9]
-
Do not attempt to neutralize or treat the this compound waste unless you are specifically trained and equipped to do so.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[7]
-
Data Summary
The following table summarizes key information relevant to the safe disposal of this compound.
| Parameter | Data | Source |
| Chemical Name | This compound | [1][10] |
| Synonyms | Heptamethyleneimine, Azacyclooctane | [1] |
| CAS Number | 1121-92-2 | [1][10] |
| Molecular Formula | C7H15N | [1][10] |
| Primary Hazards | Flammable, Corrosive | [1] |
| Incompatible Materials | Acids, Oxidizing Agents | [2][8] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [2][3] |
| Disposal Method | Collection by licensed hazardous waste service | [2][5] |
| Prohibited Disposal | Sewer/drain disposal, regular trash | [5] |
Experimental Protocols
This document focuses on disposal procedures. All experimental work with this compound must be conducted in accordance with your institution's specific safety protocols for handling flammable and corrosive chemicals. Always consult the Safety Data Sheet (SDS) for this compound before use.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
- 1. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 1121-92-2|this compound|BLD Pharm [bldpharm.com]
Personal protective equipment for handling Azocane
Essential Safety and Handling Guide for Azocane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is a flammable and corrosive substance that requires careful management to prevent injury and environmental contamination.[1]
Hazard Summary
This compound presents two primary hazards:
-
Flammability: It is a flammable liquid and vapor.[1]
-
Corrosivity: It causes severe skin burns and eye damage.[1]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes. | To prevent skin contact which can result in severe burns.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of spills. | To avoid inhalation of harmful vapors. |
Operational Plan for Handling this compound
This step-by-step guide ensures a safe workflow from preparation to disposal.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably within a chemical fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling this compound.
-
Remove all potential ignition sources from the work area.
2. Handling:
-
Carefully uncap the this compound container, avoiding splashes.
-
Use compatible equipment for transferring the chemical (e.g., glass, PTFE).
-
Avoid contact with incompatible materials such as acids, strong oxidants, and halogens.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from heat, sparks, and open flames.
-
Store in a tightly sealed, properly labeled container.
-
Segregate from incompatible chemicals.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an this compound exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
In case of a spill, evacuate the area and eliminate all ignition sources. For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to avoid hazardous reactions.
-
Containerization: Collect all this compound waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Flammable, Corrosive."
-
Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe this compound handling.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
